(S)-TCO-PEG4-acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H35NO8 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1 |
InChI Key |
PSNKSDUNMXNXDE-ZMXQLYDGSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-TCO-PEG4-acid
This compound is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems.[1] This molecule incorporates a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, making it a versatile tool for covalently linking biomolecules.[1][2][3] Its principal application lies within the realm of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is prized for its rapid kinetics and biocompatibility.[2]
The TCO group's high strain energy allows it to react swiftly and selectively with a tetrazine partner without the need for a catalyst, forming a stable covalent bond. This bioorthogonal reaction can proceed efficiently in complex biological environments, including living organisms. The carboxylic acid terminus provides a reactive handle for conjugation to primary amines on biomolecules like proteins, antibodies, or peptides, typically through the formation of an amide bond facilitated by activating agents. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
These properties make this compound an invaluable reagent for a wide array of applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging agents, PET and SPECT imaging probes, and targeted drug delivery platforms.
Core Properties and Quantitative Data
The following tables summarize the key specifications and properties of this compound.
| Identifier | Value | Reference |
| Chemical Name | (S)-trans-Cyclooctene-PEG4-acid | |
| CAS Number | 1802913-21-8 | |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol |
| Physicochemical Properties | Value | Reference |
| Appearance | Colorless to slightly yellow oil | |
| Purity | >95% (typically assessed by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Reaction Kinetics and Bioconjugation Characteristics
The IEDDA reaction between TCO and tetrazine is renowned for its exceptional speed.
| Parameter | Value | Notes | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal "click" reaction | |
| Reactivity Partners | TCO moiety reacts with a tetrazine | Forms a stable dihydropyridazine linkage | |
| Second-Order Rate Constant (k₂) | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Varies based on tetrazine structure and reaction conditions | |
| Biocompatibility | High; reaction proceeds under mild buffer conditions without a copper catalyst or reducing agents | Ideal for use in complex biological systems | |
| Chemoselectivity | High; TCO and tetrazine groups do not interfere with other biological functional groups | Ensures specific conjugation |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule
This protocol outlines the general steps for conjugating this compound to a protein (e.g., an antibody) through amide bond formation.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
Spin desalting columns or size-exclusion chromatography (SEC) for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS/sulfo-NHS in ultrapure water or reaction buffer immediately before use (e.g., 10 mg/mL).
-
Prepare the protein to be conjugated in an amine-free buffer at a concentration of 1-5 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with the activation buffer (0.1 M MES, pH 4.5-5.0).
-
Add EDC and NHS (or sulfo-NHS) to the solution. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Add the activated (S)-TCO-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker relative to the protein is often used as a starting point.
-
Ensure the pH of the reaction mixture is adjusted to 7.2-8.0 to facilitate the reaction with primary amines.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the TCO-labeled Biomolecule:
-
Remove the excess, unreacted this compound and crosslinking byproducts using a desalting column or SEC.
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The resulting conjugate is now ready for the subsequent click reaction.
-
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the IEDDA "click" reaction between the TCO-labeled biomolecule and a tetrazine-containing molecule.
Materials:
-
Purified TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the purified TCO-labeled biomolecule. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within 30 minutes at 1 mg/mL concentrations.
-
-
Final Purification (Optional):
-
If necessary, remove the excess tetrazine-functionalized molecule using a desalting column, SEC, or dialysis, depending on the nature of the conjugated molecules.
-
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for utilizing this compound.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Reaction scheme of TCO and tetrazine ligation.
References
(S)-TCO-PEG4-Acid: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for (S)-TCO-PEG4-acid, a key reagent in the field of bioconjugation and targeted drug delivery. This document is intended to serve as a valuable resource for researchers and scientists utilizing bioorthogonal click chemistry in their workflows.
Core Properties of this compound
This compound is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation strategies. It incorporates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features enables the covalent attachment of this linker to biomolecules and subsequent rapid and specific reaction with tetrazine-containing counterparts via inverse electron demand Diels-Alder (IEDDA) cycloaddition.[][2]
The TCO group is a highly reactive dienophile in the IEDDA reaction, a type of "click chemistry" known for its exceptionally fast kinetics and bioorthogonality, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3] The terminal carboxylic acid allows for its conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues), through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | trans-Cyclooctene-PEG4-acid, (4E)-TCO-PEG4-acid | |
| CAS Number | 1802913-21-8 | |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol | |
| Appearance | Colorless to slightly yellow oil | |
| Purity | ≥ 95% (HPLC) |
Solubility and Storage
| Property | Details | Reference(s) |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | Store at -20°C, desiccate. Shipped at ambient temperature or on dry ice. | |
| Stability | The TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended. |
Bioconjugation and Applications
The primary application of this compound is as a linker in a two-step bioconjugation strategy. First, the carboxylic acid is activated and covalently attached to a biomolecule of interest (e.g., an antibody, protein, or peptide). In the second step, the TCO-functionalized biomolecule is reacted with a molecule containing a tetrazine moiety in a highly specific and rapid IEDDA click reaction.
This bioorthogonal ligation strategy is widely employed in:
-
Antibody-Drug Conjugate (ADC) Development: For the site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered, which then "clicks" to the antibody at the target location. This method can significantly improve target-to-background ratios and reduce off-target toxicity.
-
Fluorescent Labeling and In-Vivo Imaging: For the attachment of fluorescent probes to biomolecules for cellular and in-vivo imaging studies.
-
Surface Immobilization: For the covalent attachment of biomolecules to surfaces in the development of biosensors and other diagnostic assays.
The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient ligation even at low concentrations of reactants.
Experimental Protocols
The following are generalized protocols for the use of this compound in the labeling of a protein. Optimization of reaction conditions, including molar ratios of reactants and incubation times, may be necessary for specific applications.
Part 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, followed by conjugation to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation, followed by buffer exchange to PBS, pH 7.2-7.5 for conjugation)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in ultrapure water or activation buffer (e.g., 10 mg/mL).
-
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer such as 0.1 M MES, pH 4.5-5.0. The protein concentration should typically be in the range of 1-5 mg/mL.
-
-
Activation of this compound and Conjugation to Protein:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Add EDC and NHS/sulfo-NHS to the reaction mixture. A final concentration of approximately 2-5 mM EDC and 5-10 mM NHS/sulfo-NHS is a common starting point.
-
Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to consume unreacted EDC.
-
Remove excess, unreacted this compound and crosslinking reagents using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Part 2: Inverse Electron Demand Diels-Alder (IEDDA) "Click" Reaction
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Part 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Compatible solvent for the tetrazine-functionalized molecule (e.g., DMSO, water)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent to prepare a stock solution.
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5 to 5-fold molar excess of the tetrazine reagent is typically used.
-
The reaction is generally rapid and can be incubated for 30 minutes to 2 hours at room temperature or 37°C. The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used to monitor the reaction progress.
-
-
Purification and Analysis:
-
If necessary, remove excess unreacted tetrazine-functionalized molecule using a desalting column or dialysis.
-
Confirm the successful conjugation by methods such as SDS-PAGE (a mobility shift may be observed), UV-Vis spectroscopy, or mass spectrometry.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Reaction mechanism of the inverse electron demand Diels-Alder (IEDDA) cycloaddition.
References
The TCO-Tetrazine Bioorthogonal Reaction: A Core Mechanism Deep-Dive
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine has emerged as a cornerstone of bioorthogonal chemistry, empowering researchers to forge covalent bonds in complex biological environments with exquisite precision and efficiency.[1][2] Its unparalleled reaction kinetics and high specificity have propelled its adoption across a wide spectrum of applications, from live-cell imaging and in vivo studies to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of the TCO-tetrazine ligation, supported by quantitative kinetic data and detailed experimental protocols.
Core Reaction Mechanism: A Rapid Cycloaddition-Elimination Cascade
The TCO-tetrazine ligation is a catalyst-free "click chemistry" reaction that proceeds through a two-step mechanism. The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this concerted reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a transient, unstable tricyclic intermediate.
This intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine, which can exist as different tautomers. The release of nitrogen gas is the sole byproduct of this remarkably clean and efficient ligation.
The exceptional speed of this reaction is largely attributed to two key factors: the high ring strain of the TCO molecule, which lowers the activation energy of the cycloaddition, and the favorable frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.
Factors Influencing Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are highly tunable and are influenced by several key factors:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by substituting the tetrazine with electron-withdrawing groups (EWGs) and the TCO with electron-donating groups (EDGs). EWGs lower the LUMO energy of the tetrazine, narrowing the HOMO-LUMO gap with the TCO and accelerating the reaction.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate. However, highly strained TCO derivatives may exhibit reduced stability.
-
Steric Hindrance: Less sterically hindered tetrazines and TCOs will generally react faster. Bulky substituents near the reaction centers can impede the approach of the reactants.
-
Solvent Effects: The reaction is known to proceed in a wide range of organic and aqueous solvents. Protic solvents, like water, can accelerate the reaction rate through hydrogen bonding with the tetrazine and by enhancing hydrophobic interactions between the reactants.
-
pH: The standard TCO-tetrazine ligation is largely insensitive to pH within the physiological range (pH 6-9). However, the stability of the reactants, particularly certain tetrazine derivatives, can be pH-dependent, with some degrading in basic aqueous solutions. For "click-to-release" applications, the subsequent elimination step can be pH-dependent.
Quantitative Kinetic Data
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal ligation, often spanning from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential off-target effects and toxicity. The following table summarizes key kinetic data from the literature.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 118 | |
| Dipyridal tetrazine | TCO | Not Specified | Not Specified | 2000 (±400) | |
| Hydrogen-substituted tetrazines | TCO | Aqueous Media | Not Specified | up to 30,000 | |
| Methyl-substituted tetrazines | TCO | Aqueous Media | Not Specified | ~1000 | |
| 3-methyl-6-phenyl-tetrazine | sTCO | ACN/PBS | Not Specified | 420 ± 49 | |
| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 | |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | |
| General TCO-Tetrazine | N/A | N/A | N/A | up to 1 x 10⁶ |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation, beginning with the modification of each protein with the respective bioorthogonal handles via NHS ester chemistry.
1. Preparation of TCO- and Tetrazine-Functionalized Proteins:
-
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
-
Procedure:
-
Buffer exchange proteins into the amine-free phosphate buffer at a concentration of 1-5 mg/mL using a spin desalting column.
-
Prepare a 10 mM stock solution of the TCO-PEG-NHS ester and tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
To Protein A, add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution.
-
To Protein B, add a 20-fold molar excess of the tetrazine-PEG-NHS ester stock solution.
-
Incubate both reaction mixtures for 60 minutes at room temperature.
-
Quench the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted NHS ester reagents from both protein solutions by passing them through spin desalting columns.
-
2. TCO-Tetrazine Ligation:
-
Procedure:
-
Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein is often used to drive the reaction to completion.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance peak between 510-550 nm.
-
If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Store the final conjugate at 4°C.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's visible absorbance.
-
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
-
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its absorbance maximum (λmax), typically between 510-550 nm, in the chosen reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add a small volume of the tetrazine stock solution and mix rapidly. For pseudo-first-order conditions, one reactant (usually the TCO) should be in large excess (e.g., ≥10-fold).
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the excess reactant.
-
Conclusion
The TCO-tetrazine bioorthogonal reaction stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. A thorough understanding of its core mechanism and the factors that influence its kinetics is essential for the rational design and successful execution of experiments in this exciting field.
References
The Pivotal Role of PEG4 Linkers in Bioconjugation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biopharmaceutical development, the covalent attachment of molecules to biological entities—a process known as bioconjugation—is a cornerstone for creating advanced therapeutics and diagnostics. Central to this process is the linker, a molecular bridge that connects the biological moiety to a payload, such as a drug or a fluorescent dye. The choice of linker is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the resulting bioconjugate. Among the diverse array of linker technologies, those incorporating polyethylene glycol (PEG), particularly the discrete PEG4 linker, have become indispensable tools.
This technical guide provides a comprehensive overview of the role of PEG4 linkers in bioconjugation reagents. It delves into their core functionalities, presents quantitative data on their impact on bioconjugate properties, offers detailed experimental protocols, and visualizes key workflows and pathways to provide a thorough resource for researchers and drug development professionals.
Core Principles and Advantages of PEG4 Linkers
A PEG4 linker consists of four repeating ethylene glycol units. This defined, monodisperse structure offers a unique combination of properties that are highly advantageous in bioconjugation.[1]
1.1. Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the realm of antibody-drug conjugates (ADCs), are hydrophobic.[2] This inherent hydrophobicity can lead to aggregation of the bioconjugate, reducing its efficacy and potentially causing immunogenicity.[3] The ethylene oxide units of the PEG4 linker are highly hydrophilic, creating a hydration shell around the payload.[4] This significantly increases the water solubility of the bioconjugate, mitigating aggregation and improving its overall stability.[4]
1.2. Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer can lead to a longer circulation half-life. Reduced aggregation minimizes premature clearance by the reticuloendothelial system, resulting in sustained plasma concentrations and increased exposure at the target site. This can translate to an improved therapeutic index.
1.3. Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 linker provides critical spatial separation between the conjugated molecules. This spacing is crucial for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.
1.4. Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer. The PEG4 linker can "shield" the payload from the immune system, reducing the risk of an immunogenic response against the conjugate.
Data Presentation: The Quantitative Impact of PEG Linkers
While extensive quantitative data specifically for PEG4 linkers across a wide range of applications can be proprietary, studies comparing different PEG linker lengths provide valuable insights into their impact on bioconjugate properties. The following tables summarize these trends.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Half-Life (t1/2) | Key Observation |
| No PEG | High | Short | Rapid clearance, often associated with hydrophobicity-driven aggregation. |
| Short (e.g., PEG4) | Moderate | Moderate increase | Provides a balance between improved stability and maintaining a molecular size conducive to efficient tumor penetration. |
| Long (e.g., PEG12, PEG24) | Low | Significant increase | Enhanced circulation time, which can improve tumor accumulation. |
Data synthesized from multiple sources indicating general trends in ADC development.
Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity
| PEG Spacer Length | IC50 (nM) | Observation |
| PEG2 | 1.5 ± 0.2 | Shorter linkers can sometimes lead to higher binding affinity. |
| PEG3 | 1.7 ± 0.2 | A slight increase in length can minimally impact binding. |
| PEG4 | 1.9 ± 0.2 | Maintains high binding affinity while offering the benefits of PEGylation. |
| PEG6 | 2.1 ± 0.3 | Longer linkers may introduce more flexibility, which can slightly decrease binding affinity in some contexts. |
Data adapted from a study on a 68Ga-labeled bombesin antagonist analog.
Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers in ADCs
| Parameter | Cleavable Linker | Non-Cleavable Linker | Rationale |
| Plasma Stability | Variable | Generally Higher | Non-cleavable linkers have more stable chemical bonds, reducing premature drug release. |
| In Vitro Potency (IC50) | Often Lower | Generally Higher | Efficient intracellular release of the payload from cleavable linkers can lead to higher potency. |
| Bystander Effect | Present | Absent | The released, cell-permeable drug from a cleavable linker can kill neighboring antigen-negative tumor cells. |
| Therapeutic Window | Dependent on payload and target | Potentially larger | Higher stability of non-cleavable linkers can reduce off-target toxicity. |
Experimental Protocols
The versatility of PEG4 linkers is demonstrated by their functionalization with various reactive groups to target specific amino acid residues on biomolecules. The two most common chemistries are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., cysteine residues).
3.1. Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Linker
This protocol details the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer to a concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO to a concentration of 10 mM. NHS-esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-Linker to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) using UV-Vis spectroscopy and/or mass spectrometry.
3.2. Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG4-Linker
This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a reduced antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-PEG4-Linker
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-ethylmaleimide or cysteine)
-
Desalting column
Procedure:
-
Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by buffer exchanging the reduced antibody into degassed Conjugation Buffer using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG4-Linker to the reduced antibody.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution.
-
Purification: Purify the conjugate using a desalting column to remove excess linker and other small molecules.
-
Characterization: Characterize the final conjugate to determine the DAR and confirm its integrity using techniques like UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.
3.3. Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the DAR and assess the heterogeneity of an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (elutes first) and the different drug-loaded species (elute later with increasing retention times).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Mandatory Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to bioconjugates utilizing PEG4 linkers.
Conclusion
The PEG4 linker, with its discrete length, hydrophilicity, and flexibility, plays a crucial role in the successful design and development of bioconjugates. By addressing key challenges such as solubility, stability, and pharmacokinetics, PEG4 linkers have become a foundational technology in the creation of next-generation therapeutics and diagnostics, including ADCs and PROTACs. The detailed protocols and data presented in this guide provide a practical framework for the application of PEG4 technology, empowering researchers to optimize the performance of their bioconjugates and accelerate the development of novel biopharmaceuticals. As the field of bioconjugation continues to evolve, the rational implementation of well-characterized linkers like PEG4 will remain paramount to achieving clinical and commercial success.
References
Navigating the Aqueous Environment: A Technical Guide to (S)-TCO-PEG4-acid Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TCO-PEG4-acid is a key heterobifunctional linker in the field of bioconjugation, prized for its role in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. Its structure, featuring a reactive trans-cyclooctene (TCO) moiety and a terminal carboxylic acid, is strategically designed for the stable and efficient labeling of biomolecules. A critical component of this linker is the tetraethylene glycol (PEG4) spacer, which is intended to improve its physicochemical properties, most notably its solubility in aqueous environments. This technical guide provides an in-depth exploration of the solubility of this compound in aqueous buffers, offering insights into its behavior in solution and detailed protocols for its experimental determination.
Physicochemical Properties and Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, reactivity, and applicability in various experimental settings. For this compound, its solubility profile is dictated by the interplay of its hydrophobic TCO core and the hydrophilic PEG4 chain and carboxylic acid group.
| Property | Description | Source |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol | |
| Appearance | Colorless to slightly yellow oil | |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | |
| Aqueous Solubility | The hydrophilic PEG4 spacer is incorporated to enhance solubility in aqueous buffers. While qualitative descriptions confirm improved solubility, specific quantitative data in aqueous buffers like PBS is not publicly documented. A related compound, N-(TCO)-N-bis(PEG4-acid), is reported to be soluble in water. |
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers is influenced by several factors:
-
pH: The terminal carboxylic acid has a pKa value that will determine its ionization state. At pH values above its pKa, the carboxylate form will predominate, which is expected to have higher aqueous solubility than the neutral carboxylic acid form.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact solubility. In some cases, salts can increase solubility ("salting in"), while in others, they can decrease it ("salting out").
-
Temperature: Solubility is temperature-dependent, though the effect may be more or less pronounced for different compounds.
-
Presence of Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO, is a common strategy to increase the solubility of hydrophobic compounds in aqueous solutions.
Experimental Protocol for Determining Aqueous Solubility
Given the absence of specific quantitative data, researchers will need to determine the aqueous solubility of this compound experimentally for their specific application and buffer conditions. The shake-flask method is a widely accepted approach for determining thermodynamic equilibrium solubility.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO, if necessary)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration.
-
Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the aqueous buffer of interest. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is essential to ensure that an equilibrium with the solid phase can be reached.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the clear filtrate by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtrate by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of this compound in the specific aqueous buffer at the tested temperature. Report the solubility in units such as mg/mL or mM.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for assessing and utilizing this compound with a focus on its solubility, as well as the experimental workflow for determining its aqueous solubility.
Caption: Logical workflow for utilizing this compound, including the decision point for determining its solubility.
Caption: Experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Conclusion
References
Stability of trans-Cyclooctene Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of trans-cyclooctene (TCO) and its derivatives under physiological conditions. TCOs are widely utilized in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, for applications ranging from cellular imaging to in vivo drug delivery and diagnostics. Understanding the stability of these strained alkenes in biological environments is critical for the successful design and implementation of TCO-based technologies.
Core Concepts: The Isomerization Challenge
The primary pathway for the deactivation of trans-cyclooctene under physiological conditions is its isomerization to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1][2] This conversion eliminates the ring strain essential for the rapid IEDDA reaction, thereby quenching the bioorthogonal reactivity of the TCO moiety. Several factors in the physiological milieu can catalyze this isomerization, presenting a key challenge for in vivo applications.
Key Factors Influencing TCO Stability:
-
Copper-Containing Proteins: Serum proteins that contain copper have been identified as potential catalysts for the trans-to-cis isomerization of TCO.[1][2] Increasing steric hindrance around the TCO tag, for instance by shortening the linker to a conjugated antibody, can impede this interaction and enhance in vivo stability.[1]
-
Thiols: Biological thiols, most notably glutathione (GSH), are present in high concentrations intracellularly and can promote the isomerization of TCOs. This reactivity is particularly relevant for intracellular applications and for TCO derivatives with higher intrinsic strain. For example, a doubly-functionalized sTCO derivative showed 60% isomerization after 12 hours in the presence of reduced glutathione (GSH) in a DMSO/PBS mixture at pH 7.4. More stable derivatives like d-TCO are also susceptible, showing 43% isomerization after 5 hours at pH 7.4 in the presence of thiols.
Quantitative Stability Data
The stability of TCO derivatives is often a trade-off with their reactivity in the IEDDA reaction. Highly strained and thus more reactive TCOs, such as s-TCO, tend to be less stable. The following tables summarize key quantitative data on the stability of common TCO derivatives under various conditions.
| TCO Derivative | Condition | Half-life / Stability Metric | Reference(s) |
| s-TCO (conjugated to mAb) | In vivo (mice) | 0.67 days | |
| d-TCO | Human serum (room temp) | >97% trans-isomer after 4 days | |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for 14 days | |
| TCO (conjugated to mAb) | In vivo (mice) | ~2.6 days (older linker) | |
| Axially-linked TCO (conjugated to mAb) | In vivo (mice) | ~6.2 days (improved linker) | |
| TCO-functionalized PeptoBrush | In vivo (mice) | 1.9 days |
Table 1: In Vivo and Serum Stability of TCO Derivatives
| TCO Derivative | Thiol Condition | Isomerization | Reference(s) |
| s-TCO | 30 mM ethanethiol in CD₃OD-d₄ | 12% after 12 hours | |
| Doubly-functionalized s-TCO | Reduced glutathione (GSH) in DMSO/PBS (1:1), pH 7.4 | 60% after 12 hours | |
| d-TCO | Thiol-promoted (pH 7.4) | 43% after 5 hours | |
| d-TCO | 30 mM mercaptoethanol (pH 6.8) | 44% after 48 hours |
Table 2: Thiol-Mediated Isomerization of TCO Derivatives
Experimental Protocols
Accurate assessment of TCO stability is crucial for selecting the appropriate derivative for a given application. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Stability Assessment in Serum using HPLC
This protocol is adapted from methodologies used to assess the stability of radiolabeled tetrazines and can be applied to TCO derivatives.
Objective: To determine the stability of a TCO conjugate in serum over time.
Materials:
-
TCO-conjugated molecule of interest
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Instant thin-layer chromatography (iTLC) system or HPLC
-
Appropriate detection system (e.g., gamma counter for radiolabeled TCOs, UV detector for others)
Procedure:
-
Prepare a stock solution of the TCO conjugate.
-
Add an aliquot of the TCO conjugate to human serum and a parallel control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48 hours), remove an aliquot from each incubation.
-
Analyze the aliquots by iTLC or HPLC to separate the intact TCO conjugate from any degradation products (primarily the CCO isomer).
-
Quantify the percentage of intact TCO conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 2: In Vivo Stability Assessment of Antibody-TCO Conjugates
This protocol, adapted from Rossin et al. (2013), determines the in vivo stability of a TCO tag on a circulating antibody.
Objective: To measure the half-life of a TCO conjugate in vivo.
Materials:
-
¹²⁵I-labeled antibody-TCO conjugate
-
¹⁷⁷Lu-labeled tetrazine
-
Tumor-free mice
-
Heparin
-
Zeba desalting spin columns (or equivalent)
-
Gamma counter with dual-isotope counting capabilities
Procedure:
-
Administer the ¹²⁵I-labeled antibody-TCO conjugate intravenously to a cohort of mice.
-
At selected time points (e.g., 1, 24, 48, 72, 96 hours) post-injection, collect blood samples into heparinized vials.
-
Immediately react the blood samples with an excess of a freshly prepared ¹⁷⁷Lu-labeled tetrazine. This reaction will "capture" the still-reactive TCO on the antibody.
-
Incubate the blood-tetrazine mixture at 37°C for 20 minutes.
-
Separate the blood cells by centrifugation.
-
Pass the supernatant through a desalting spin column to separate the antibody-bound radioactivity (both ¹²⁵I and ¹⁷⁷Lu) from the unbound ¹⁷⁷Lu-tetrazine.
-
Measure the ¹²⁵I and ¹⁷⁷Lu activity in the eluate using a gamma counter with corrections for isotopic crossover.
-
Calculate the ratio of ¹⁷⁷Lu to ¹²⁵I activity at each time point. This ratio is proportional to the amount of reactive TCO remaining.
-
Normalize the ratios to the 0-hour time point and plot against time. Fit the data to a one-phase decay model to calculate the in vivo half-life of the TCO tag.
Visualizing TCO Stability and Analysis
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathway of TCO and a typical experimental workflow for stability analysis.
References
The Applications of Bioorthogonal Chemistry in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. This powerful toolkit has revolutionized cell biology by enabling the precise labeling, visualization, and manipulation of biomolecules in their natural environment. This guide provides a comprehensive overview of the core principles, key reactions, and diverse applications of bioorthogonal chemistry in cell biology, with a focus on practical implementation for research and drug development.
Core Principles of Bioorthogonal Chemistry
The central tenet of bioorthogonal chemistry is the use of reaction partners that are abiotic and mutually reactive under physiological conditions (aqueous environment, neutral pH, and ambient temperature) while remaining inert to the vast array of functional groups present in biological systems.[1][2] This orthogonality ensures that the chemical transformation is highly specific and does not perturb the delicate cellular machinery.[3]
The implementation of bioorthogonal chemistry typically involves a two-step process:
-
Metabolic or Genetic Incorporation of a Bioorthogonal Reporter: A biomolecule of interest is tagged with a chemical reporter, such as an azide, alkyne, or strained alkene. This can be achieved by metabolically introducing unnatural sugars, amino acids, or nucleosides bearing the reporter group, or by genetically encoding unnatural amino acids with bioorthogonal functionalities.[4][5]
-
Bioorthogonal Ligation with a Probe: A probe molecule, often carrying a fluorophore, affinity tag, or therapeutic agent, is introduced. This probe is equipped with the complementary reactive group that will specifically and covalently bond with the reporter on the target biomolecule.
Key Bioorthogonal Reactions in Cell Biology
Several bioorthogonal reactions have been developed and refined for applications in living cells. The choice of reaction depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed.
Staudinger Ligation
One of the pioneering bioorthogonal reactions, the Staudinger ligation, occurs between an azide and a triarylphosphine. The reaction proceeds smoothly in aqueous environments and has been instrumental in the early development of bioorthogonal chemistry for applications like cell surface engineering and protein modification. While its reaction rates are generally slower compared to more modern click chemistry reactions, it remains a valuable tool due to the high biocompatibility of azides and phosphines.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A cornerstone of "click chemistry," the CuAAC reaction is a highly efficient and versatile ligation between a terminal alkyne and an azide, catalyzed by copper(I) ions. This reaction boasts exceptionally fast kinetics and forms a stable triazole linkage. However, the cytotoxicity of the copper catalyst has limited its widespread use in live-cell imaging, although it is extensively used for labeling in fixed cells and in vitro applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns of CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. SPAAC has become a workhorse for live-cell imaging, metabolic labeling, and in vivo studies due to its excellent bioorthogonality and favorable kinetics.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene or cyclopropene) is currently one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than SPAAC. This rapid kinetics allows for the labeling of low-abundance biomolecules and real-time imaging of dynamic processes in living cells and even whole organisms.
Quantitative Comparison of Key Bioorthogonal Reactions
The selection of an appropriate bioorthogonal reaction is critical for experimental success. The following table summarizes the key quantitative parameters for the most common reactions used in cell biology.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages | References |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | Highly bioorthogonal, stable amide bond formed. | Slow reaction kinetics, potential for phosphine oxidation. | |
| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | Very fast kinetics, high reaction efficiency. | Requires a cytotoxic copper catalyst. | |
| SPAAC | Azide + Cyclooctyne | ~0.1 - 1 | Copper-free, excellent for live-cell applications. | Slower than CuAAC and iEDDA, cyclooctynes can be bulky. | |
| iEDDA | Tetrazine + Strained Alkene | ~1 - 10⁶ | Extremely fast kinetics, highly bioorthogonal. | Tetrazine probes can be unstable, potential for side reactions. |
Applications in Cell Biology
The versatility of bioorthogonal chemistry has led to its application in numerous areas of cell biology, providing unprecedented insights into cellular processes.
Live-Cell Imaging and Biomolecule Tracking
A primary application of bioorthogonal chemistry is the fluorescent labeling of biomolecules for visualization by microscopy. By metabolically incorporating a bioorthogonal reporter into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids), researchers can subsequently label them with a fluorophore-conjugated probe for high-resolution imaging in living cells. This approach allows for the study of biomolecule localization, trafficking, and dynamics without the need for genetically encoded fluorescent proteins, which can sometimes perturb protein function due to their size.
Caption: Workflow for metabolic labeling and imaging of cell-surface glycans via SPAAC.
Proteomics and Analysis of Post-Translational Modifications (PTMs)
Bioorthogonal chemistry has enabled powerful methods for studying the proteome. One such technique is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where a non-canonical amino acid containing an azide or alkyne is incorporated into newly synthesized proteins. These tagged proteins can then be selectively enriched from cell lysates using a complementary affinity probe (e.g., biotin-alkyne), allowing for the identification and quantification of proteins synthesized under specific cellular conditions. This approach has also been adapted to study various PTMs, such as glycosylation, phosphorylation, and lipidation, by using bioorthogonally tagged precursors for these modifications.
Caption: Analysis of protein glycosylation using metabolic labeling and bioorthogonal chemistry.
Drug Development and Targeted Therapy
Bioorthogonal chemistry is increasingly being utilized in drug development for targeted drug delivery and activation. One strategy involves pre-targeting a diseased tissue, such as a tumor, with an antibody conjugated to a bioorthogonal reactant. A second, systemically administered component carrying a potent drug and the complementary bioorthogonal group will then react specifically at the target site, thereby concentrating the therapeutic agent where it is needed and minimizing systemic toxicity. Additionally, "click-to-release" systems are being developed where the bioorthogonal reaction itself triggers the release of a caged drug molecule.
Caption: Logic of pre-targeted drug delivery using iEDDA bioorthogonal chemistry.
Detailed Experimental Protocols
Protocol 1: Live-Cell Protein Labeling using SPAAC
This protocol describes the labeling of newly synthesized proteins in live mammalian cells using the methionine analog azidohomoalanine (AHA) and a cyclooctyne-conjugated fluorophore.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to ~70-80% confluency in a glass-bottom dish suitable for microscopy.
-
Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
AHA Labeling: Prepare a working solution of AHA in the methionine-free medium (final concentration typically 25-50 µM). Replace the starvation medium with the AHA-containing medium and incubate for 1-4 hours at 37°C and 5% CO₂ to allow for incorporation into newly synthesized proteins.
-
Wash: Remove the AHA-containing medium and wash the cells three times with warm complete medium to remove unincorporated AHA.
-
SPAAC Reaction: Prepare a working solution of the DBCO-fluorophore in complete medium (final concentration typically 5-20 µM). Add this solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
Wash and Counterstain: Wash the cells three times with warm PBS to remove unreacted fluorophore. If desired, incubate the cells with Hoechst 33342 or DAPI in PBS for 10 minutes at room temperature to stain the nuclei.
-
Imaging: Replace the PBS with imaging medium (e.g., FluoroBrite DMEM) and visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: BONCAT for Enrichment of Newly Synthesized Proteins
This protocol outlines the enrichment of AHA-labeled proteins from cell lysates for subsequent analysis by mass spectrometry.
Materials:
-
AHA-labeled cell pellet (from a scaled-up version of the labeling steps in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication or other appropriate method. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
CuAAC Reaction (Click Chemistry): To the cell lysate, add the alkyne-biotin probe (final concentration ~100 µM), TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO₄ (final concentration ~1 mM). Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS, PBS with 1% SDS, and PBS with 4 M urea.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for analysis by western blot, or by competitive elution with a biotin-containing buffer for mass spectrometry analysis. For mass spectrometry, on-bead digestion with trypsin is also a common approach.
-
Analysis: The enriched proteins can be identified and quantified by mass spectrometry or analyzed by western blotting.
Conclusion
Bioorthogonal chemistry has emerged as an indispensable tool in the cell biologist's arsenal, enabling the study of biological processes with unprecedented precision and minimal perturbation. From visualizing the intricate dance of molecules within living cells to developing next-generation targeted therapeutics, the applications of these clever chemical reactions continue to expand. As new bioorthogonal reactions with even faster kinetics and improved biocompatibility are developed, the future promises even more exciting discoveries powered by the ability to perform chemistry inside living systems.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Methodological & Application
Activating TCO-PEG4-Carboxylic Acid with EDC/NHS: A Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of a terminal carboxylic acid on a TCO-PEG4 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure creates an amine-reactive TCO-PEG4-NHS ester, a critical reagent for the precise covalent attachment of the TCO moiety to biomolecules such as proteins, antibodies, and peptides. The resulting TCO-labeled biomolecule is then ready for highly specific and efficient bioorthogonal "click chemistry" reactions with tetrazine-modified molecules, a cornerstone of modern bioconjugation techniques for therapeutic and diagnostic development.
Principle of the Reaction
The EDC/NHS chemistry is a widely used method for activating carboxylic acids for subsequent reaction with primary amines, forming a stable amide bond.[1] This is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the TCO-PEG4 linker to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3]
-
Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester.[2] This semi-stable ester can be reacted with a primary amine on a target biomolecule, leading to the formation of a stable amide bond and the release of NHS.
The inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes non-specific binding.
Key Experimental Parameters
The efficiency of the activation and subsequent conjugation is dependent on several critical parameters, which are summarized in the tables below.
Table 1: Recommended Reagent Molar Ratios
| Reagent | Molar Ratio (relative to TCO-PEG4-COOH) | Purpose |
| EDC | 1.5 - 5 fold excess | Activates the carboxylic acid. |
| NHS/sulfo-NHS | 1.5 - 5 fold excess | Stabilizes the activated intermediate. |
Note: The optimal molar ratios may need to be determined empirically for each specific application.
Table 2: Optimal pH Conditions
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid). | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). |
| Amine Coupling | 7.0 - 8.5 | Phosphate-buffered saline (PBS), Borate buffer, Sodium bicarbonate buffer. | Buffers containing primary amines (e.g., Tris, glycine). |
Table 3: Reaction Times and Temperatures
| Reaction Step | Typical Duration | Temperature | Notes |
| Activation | 15 - 30 minutes | Room Temperature | The activated NHS ester has a limited half-life in aqueous solutions. |
| Conjugation | 1 - 2 hours (or overnight at 4°C) | Room Temperature (or 4°C) | Reaction time can be optimized based on the specific biomolecule. |
Experimental Protocols
Here we provide protocols for both aqueous and organic solvent-based activation of TCO-PEG4-carboxylic acid. The choice of protocol will depend on the solubility of the target molecule and subsequent application.
Protocol 1: Activation in an Aqueous Environment (for immediate conjugation)
This protocol is suitable for the in-situ activation of TCO-PEG4-COOH and immediate conjugation to an amine-containing biomolecule in an aqueous buffer.
Materials:
-
TCO-PEG4-COOH
-
EDC-HCl
-
NHS or sulfo-NHS (for improved aqueous solubility)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Allow TCO-PEG4-COOH, EDC, and NHS/sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of TCO-PEG4-COOH in a minimal amount of organic solvent like DMSO or DMF and then dilute in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of TCO-PEG4-COOH:
-
In a reaction tube, combine TCO-PEG4-COOH with EDC and NHS/sulfo-NHS. A common starting point is a 1:2:2 molar ratio of TCO-PEG4-COOH:EDC:NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated TCO-PEG4-NHS ester solution to your biomolecule dissolved in the Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.
-
The molar excess of the activated linker to the biomolecule will determine the degree of labeling (DOL) and should be optimized. A starting point is often a 5- to 20-fold molar excess.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Activation in an Organic Solvent (for isolation of the NHS ester)
This protocol is suitable for activating TCO-PEG4-COOH in an organic solvent to form the TCO-PEG4-NHS ester, which can be purified and stored for later use.
Materials:
-
TCO-PEG4-COOH
-
EDC-HCl or DCC (N,N'-Dicyclohexylcarbodiimide)
-
NHS
-
Anhydrous organic solvent (e.g., DMF, DCM, or Chloroform)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Dissolve TCO-PEG4-COOH (1 equivalent) in the chosen anhydrous organic solvent.
-
-
Activation:
-
Add NHS (1.5-2.0 equivalents) to the solution.
-
Add EDC-HCl or DCC (1.5-2.0 equivalents) to the reaction mixture. If using a hydrochloride salt of EDC, a non-nucleophilic base like DIPEA can be added to neutralize the acid.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
-
Purification (optional but recommended):
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The byproduct of EDC is water-soluble, so an aqueous wash may be necessary if purification is desired.
-
The solvent can be removed under reduced pressure to yield the crude TCO-PEG4-NHS ester.
-
-
Storage:
-
The purified TCO-PEG4-NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions. It is best to use it fresh, as the NHS ester can hydrolyze over time.
-
Visualizing the Process
To aid in understanding the chemical transformations and experimental steps, the following diagrams have been generated.
Caption: EDC/NHS activation of TCO-PEG4-COOH.
Caption: Workflow for activation and conjugation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of EDC or NHS ester. | Prepare EDC and NHS solutions fresh. Allow reagents to warm to room temperature before opening to prevent condensation. Perform the conjugation step immediately after activation. |
| Suboptimal pH. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES for the reaction. | |
| Insufficient molar excess of the NHS ester. | Increase the molar excess of the activated TCO-PEG4-NHS ester. | |
| Precipitation during reaction | Poor solubility of reactants or products. | If using an organic solvent, ensure it is anhydrous and suitable for all reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |
| High EDC concentration. | If using a large excess of EDC, try reducing the concentration. |
Storage and Stability
-
TCO-PEG4-COOH: Store at -20°C, desiccated.
-
EDC-HCl and NHS: Store at 4°C, desiccated. These reagents are hygroscopic.
-
TCO-PEG4-NHS ester: The NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions. For short-term storage, a solution in anhydrous DMF or DMSO can be kept at -20°C, but it is best to prepare it fresh. The NHS ester will hydrolyze in aqueous solutions, with a half-life of hours at neutral pH and minutes at basic pH.
References
Application Notes and Protocols for (S)-TCO-PEG4-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting these two components is a critical determinant of the ADC's stability, efficacy, and overall therapeutic index. (S)-TCO-PEG4-acid is a state-of-the-art heterobifunctional linker that employs bioorthogonal click chemistry for the precise and efficient construction of ADCs.
This linker is composed of three key elements:
-
trans-Cyclooctene (TCO): A strained alkene that engages in an exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified payload. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the antibody.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that imparts hydrophilicity to the linker. This feature is crucial for enhancing the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the risk of aggregation. The PEG4 moiety can also improve the pharmacokinetic properties of the final conjugate.
-
Carboxylic Acid (-COOH): This functional group provides a handle for the covalent attachment of the linker to the antibody. It is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.
These application notes provide a comprehensive overview, detailed experimental protocols, and expected performance characteristics for the use of this compound in ADC development.
Data Presentation: Performance Characteristics of TCO-PEG4 Linkers
While specific head-to-head quantitative data for this compound versus other linkers is often proprietary, the following tables summarize the well-documented effects and expected performance improvements conferred by incorporating a TCO-PEG4 linker in an ADC construct, based on trends reported in the scientific literature.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Conventional Linker (e.g., SMCC) | TCO-PEG4 Linker | Rationale & References |
| Solubility | Can be low, especially with hydrophobic payloads | High | The hydrophilic PEG4 spacer increases the overall hydrophilicity of the ADC, mitigating aggregation.[1] |
| Aggregation | Higher propensity for aggregation | Reduced aggregation | The PEG linker acts as a solubilizing agent, preventing hydrophobic interactions between ADC molecules.[1] |
| Pharmacokinetics | Variable, can have faster clearance | Generally improved, with a moderate increase in half-life | The hydrophilic nature of the PEG linker can reduce non-specific clearance mechanisms.[1][2] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (typically 0-8) | Homogeneous (when used with site-specific conjugation methods) | Bioorthogonal chemistry allows for precise control over conjugation sites and stoichiometry. |
Table 2: In Vitro and In Vivo Performance
| Parameter | Conventional Linker (e.g., Maleimide) | TCO-PEG4 Linker | Rationale & References |
| Linkage Stability | Variable; maleimide-thiol linkage can undergo retro-Michael addition, leading to drug deconjugation. | High; the dihydropyridazine bond formed from the TCO-tetrazine reaction is highly stable.[1] | The iEDDA click reaction forms a very stable covalent bond. |
| In Vitro Cytotoxicity | Potent | Potent | The primary determinant of cytotoxicity is the payload, which is effectively delivered by the ADC. |
| In Vivo Efficacy | Effective, but can be limited by PK and stability | Potentially enhanced | Improved pharmacokinetics and linker stability can lead to greater accumulation of the ADC in tumor tissue and sustained payload delivery. |
| Off-Target Toxicity | Can be higher due to premature drug release | Potentially lower | The high stability of the TCO-tetrazine linkage minimizes premature payload release in circulation. |
Experimental Protocols
The generation of an ADC using this compound is a two-stage process. First, the antibody is functionalized with the TCO linker. Second, the TCO-modified antibody is conjugated to a tetrazine-modified cytotoxic payload via a click chemistry reaction.
Protocol 1: Antibody Modification with this compound
This protocol details the activation of the carboxylic acid group of this compound to an NHS ester and its subsequent conjugation to primary amines on the antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, at 2-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (appropriate MWCO for the antibody)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a spin desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of this compound to its NHS Ester:
-
In a dry microfuge tube, dissolve this compound (e.g., 5-20 fold molar excess over the antibody) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents relative to the acid) and NHS (1.2 equivalents relative to the acid).
-
Incubate at room temperature for 1-2 hours to generate the (S)-TCO-PEG4-NHS ester. This activated linker should be used immediately.
-
-
Conjugation Reaction:
-
Add the freshly prepared (S)-TCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-3 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by buffer exchange into the desired storage buffer (e.g., PBS, pH 7.4) using a spin desalting column.
-
-
Characterization:
-
Determine the concentration of the TCO-modified antibody using a spectrophotometer (A280).
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting a sample with a tetrazine-fluorophore conjugate and measuring the absorbance.
-
Protocol 2: ADC Synthesis via TCO-Tetrazine Ligation
This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized payload.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-modified cytotoxic payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Reactant Preparation:
-
Ensure the TCO-modified antibody is in the Reaction Buffer at a known concentration.
-
Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
iEDDA Ligation Reaction:
-
Add the tetrazine-payload stock solution to the TCO-antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per TCO group) is often used to drive the reaction to completion.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC to remove any unreacted payload and other small molecules using an SEC system. This will separate the high molecular weight ADC from the low molecular weight impurities.
-
-
Final ADC Characterization:
-
Determine the final concentration and purity of the ADC.
-
Characterize the final drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.
-
Assess the level of aggregation using SEC.
-
The final ADC should be stored under sterile conditions at 2-8°C.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of Linker Components
Caption: Functional components of the this compound linker.
Example Signaling Pathway: HER2-Targeted ADC
This diagram illustrates the mechanism of action for a hypothetical ADC targeting the HER2 receptor, a common target in breast cancer. The ADC, constructed with a TCO-PEG4 linker, delivers a cytotoxic payload that ultimately leads to apoptosis.
Caption: Mechanism of action for a HER2-targeted ADC.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface functionalization of nanoparticles with trans-cyclooctene (TCO) linkers. TCO moieties are instrumental in advanced bioconjugation strategies, primarily through their rapid and specific reaction with tetrazine partners via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach is notable for its high efficiency and biocompatibility, making it ideal for applications in targeted drug delivery, in vivo imaging, and diagnostics.[1][2]
Introduction to TCO-Tetrazine Ligation
The conjugation of TCO-functionalized nanoparticles with tetrazine-modified molecules is a cornerstone of bioorthogonal chemistry. This reaction is exceptionally fast, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[2] A key advantage of this chemistry is that it proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, preserving the integrity of sensitive biological molecules.[1] The reaction forms a stable dihydropyridazine bond, ensuring the creation of robust nanoparticle conjugates.
The general scheme for TCO-tetrazine ligation involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas.[3] This process is highly specific, minimizing off-target reactions in complex biological environments.
Applications in Research and Drug Development
The unique characteristics of TCO-functionalized nanoparticles open up a wide range of applications:
-
Targeted Drug Delivery: Nanoparticles functionalized with TCO can be conjugated to tetrazine-labeled targeting ligands such as antibodies, peptides, or small molecules. This modular approach allows for the precise targeting of therapeutic payloads to specific cells or tissues.
-
In Vivo Imaging: The rapid kinetics of the TCO-tetrazine reaction enable pre-targeting strategies for in vivo imaging. A TCO-modified antibody can be administered first to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent for highly specific and high-contrast imaging.
-
Biosensing and Diagnostics: The specificity and efficiency of the ligation can be harnessed to develop sensitive diagnostic assays.
-
Modular Nanoparticle Assembly: TCO-functionalized nanoparticles can serve as platforms for the construction of complex, multifunctional nanostructures by "clicking" various components together.
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of nanoparticles with TCO linkers. The specific conditions may need to be optimized depending on the nanoparticle type (e.g., gold, iron oxide, silica, liposomes) and the chosen TCO linker.
Protocol 1: Amine Functionalization of Nanoparticles
This initial step is often necessary to introduce reactive handles for the TCO linker. This example focuses on iron oxide nanoparticles (IONPs) using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Strong magnet
-
Vacuum oven
Procedure:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the amine-functionalized IONPs with toluene and then ethanol three times.
-
Dry the nanoparticles under a vacuum.
Protocol 2: Conjugation of TCO-PEG-NHS Ester to Amine-Functionalized Nanoparticles
This protocol describes the attachment of a TCO linker containing a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester to the amine-functionalized nanoparticles. The PEG spacer enhances solubility and reduces non-specific binding.
Materials:
-
Amine-functionalized nanoparticles
-
TCO-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or centrifugation equipment for purification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
TCO-Linker Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the nanoparticle dispersion.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To quench any unreacted NHS esters, add a quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes.
-
Purification: Remove unreacted TCO linker and byproducts by repeated centrifugation and resuspension in fresh PBS or by using spin desalting columns. The purified TCO-functionalized nanoparticles are then ready for conjugation with a tetrazine-modified molecule or for characterization.
Protocol 3: TCO-Tetrazine Ligation on the Nanoparticle Surface
This protocol outlines the "click" reaction between the TCO-functionalized nanoparticles and a tetrazine-modified molecule (e.g., a fluorescent dye or a targeting ligand).
Materials:
-
TCO-functionalized nanoparticles
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Disperse the TCO-functionalized nanoparticles in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the tetrazine or TCO component may be used to drive the reaction to completion.
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification: The resulting conjugated nanoparticles can be purified using methods appropriate for the specific nanoparticle type (e.g., centrifugation, dialysis, or size exclusion chromatography) to remove any unreacted molecules.
Characterization of TCO-Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to assess the properties of the final nanoparticle conjugate.
| Parameter | Technique | Purpose | Expected Outcome |
| Size and Aggregation State | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Transmission Electron Microscopy (TEM) | To determine the hydrodynamic diameter, size distribution, and morphology of the nanoparticles before and after functionalization. | An increase in hydrodynamic diameter is expected upon functionalization with the TCO-PEG linker. The nanoparticles should remain monodisperse with a low polydispersity index (PDI). |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems. | The zeta potential is expected to change upon surface modification. For instance, conjugation with a neutral PEG linker may shift the zeta potential towards neutrality. |
| Confirmation of TCO Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of characteristic chemical groups from the TCO linker on the nanoparticle surface. | Appearance of new peaks corresponding to the functional groups of the TCO linker. |
| Quantification of Surface Ligands | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Thermogravimetric Analysis (TGA), Nanoflow Cytometry | To determine the number of TCO linkers or conjugated molecules per nanoparticle (ligand density). | A quantifiable signal that correlates with the amount of conjugated material. |
| Stability | DLS and Zeta Potential measurements over time in relevant buffers (e.g., PBS, cell culture media) | To evaluate the colloidal stability of the functionalized nanoparticles. | Minimal changes in size and zeta potential over time, indicating good stability. |
Quantitative Data Summary
The following tables provide representative quantitative data for the characterization of functionalized nanoparticles. The exact values will vary depending on the specific nanoparticle system and functionalization protocol.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (Example: Liposomes) | 104 | < 0.2 | -10.85 |
| TCO-PEG Functionalized Nanoparticles (Example: Liposomes) | ~120 | < 0.2 | -13.25 |
Data adapted from a study on TQ-incorporated liposomes, demonstrating typical changes upon surface modification.
Table 2: TCO-Tetrazine Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine + TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine + TCO | up to 30,000 | Aqueous Media |
This table provides approximate values to illustrate the rapid kinetics of the TCO-tetrazine ligation. Actual rates will depend on the specific TCO and tetrazine derivatives and reaction conditions.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for TCO functionalization and conjugation.
References
- 1. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Pre-targeted In Vivo Imaging using Bioorthogonal Chemistry
Introduction
Pre-targeted in vivo imaging is a multi-step strategy designed to enhance the contrast and safety of molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1] This approach decouples the slow pharmacokinetics of a targeting vector, typically a monoclonal antibody (mAb), from a rapidly clearing, radiolabeled imaging probe.[2][3] By doing so, it significantly reduces the radiation dose to non-target tissues and allows for the use of short-lived radionuclides, leading to higher-quality images and a safer profile for patients.[4][5] The core principle involves the administration of a non-radiolabeled, modified antibody that recognizes a specific biological target (e.g., a tumor antigen). After this primary agent has had sufficient time to accumulate at the target site and clear from the bloodstream, a small, radiolabeled molecule is administered. This secondary probe rapidly and specifically reacts in vivo with the primary agent at the target location through a bioorthogonal chemical reaction.
One of the most efficient and widely used bioorthogonal reactions for this purpose is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without interfering with native biological processes.
Principle of the Workflow
The experimental workflow for pre-targeted in vivo imaging can be broken down into three key phases:
-
Targeting Phase: A monoclonal antibody conjugated to a dienophile (e.g., TCO) is administered to the subject. This antibody-TCO conjugate circulates and binds to its specific target antigen on the cell surface.
-
Clearance Phase: A time interval is allowed for the unbound antibody-TCO conjugate to clear from the bloodstream. This step is crucial for minimizing background signal. In some protocols, a "clearing agent" is administered to actively remove the circulating conjugate, further enhancing the target-to-background ratio.
-
Imaging Phase: A small molecule containing the complementary diene (e.g., a radiolabeled tetrazine) is administered. This imaging probe rapidly distributes throughout the body and undergoes a specific "click" reaction with the TCO-tagged antibody that has accumulated at the target site. The excess, unreacted probe is quickly eliminated from the body, typically through the kidneys. Imaging is then performed to visualize the localized radioactivity.
Experimental Protocols
This section provides a generalized protocol for a pre-targeted in vivo imaging experiment in a murine tumor model using the TCO-tetrazine bioorthogonal chemistry.
Materials and Reagents
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing tumor xenografts expressing the target antigen.
-
Targeting Agent: Monoclonal antibody conjugated to trans-cyclooctene (Antibody-TCO).
-
Imaging Probe: Radiolabeled tetrazine (e.g., ⁶⁴Cu-NOTA-tetrazine, ¹⁸F-PEG-tetrazine).
-
Clearing Agent (Optional): A molecule designed to bind and remove circulating Antibody-TCO.
-
Buffers and Vehicles: Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle for injection.
-
Anesthesia: Isoflurane or other suitable anesthetic for animal procedures.
-
Imaging System: PET/CT or SPECT/CT scanner.
-
Ancillary Equipment: Syringes, tail vein catheter, animal warming system, gamma counter.
Generalized Experimental Workflow Protocol
-
Step 1: Administration of Antibody-TCO Conjugate (Day 0)
-
Prepare the Antibody-TCO conjugate solution in sterile PBS to the desired concentration.
-
Administer a predetermined dose of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection. The dose will depend on the specific antibody and target.
-
House the animals under standard conditions.
-
-
Step 2: Clearance Interval (Day 0 to Day 1, 2, or 3)
-
Allow a lag time of 24 to 72 hours for the Antibody-TCO conjugate to accumulate at the tumor site and for unbound conjugate to clear from circulation. The optimal time interval should be determined empirically for each antibody.
-
(Optional) If using a clearing agent, administer it intravenously at a specified time point before the injection of the imaging probe.
-
-
Step 3: Administration of Radiolabeled Tetrazine Probe (Day 1, 2, or 3)
-
Prepare the radiolabeled tetrazine probe solution in a suitable sterile vehicle.
-
Administer a defined dose of the radiolabeled tetrazine to each mouse via intravenous injection.
-
-
Step 4: In Vivo Imaging (Day 1, 2, or 3)
-
At various time points after the tetrazine injection (e.g., 1, 4, 24 hours), anesthetize the mice.
-
Perform whole-body PET/CT or SPECT/CT scans to visualize the biodistribution of the radiolabeled probe.
-
Maintain the animals' body temperature during imaging.
-
-
Step 5: Ex Vivo Biodistribution and Data Analysis (End of Study)
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the imaging data to determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Data Presentation
Table 1: Representative Quantitative Parameters for Pre-targeted Imaging Protocols
| Parameter | Example 1 (PD-L1 Imaging) | Example 2 (CA19.9 Imaging) | Example 3 (PD-1 Imaging) |
| Targeting Agent | Atezolizumab-TCO | 5B1-TCO | Pembrolizumab-Tetrazine |
| Imaging Probe | [¹⁸F]PEG₁₂-Tz | ¹¹¹In-DOTA-tetrazine | ⁶⁴Cu-NOTA-Reppe anhydride |
| Antibody Dose | Not specified | Not specified | Not specified |
| Probe Dose | ~1.85 MBq | Not specified | Not specified |
| Clearance Interval | 48 hours | 24 hours | Not specified |
| Imaging Time p.i. | Not specified | 3 hours | 4 hours |
| Tumor-to-Muscle Ratio | 5.33 | 13:1 | 8.1 ± 1.5 |
| Tumor-to-Blood Ratio | Not specified | Low (initially) | Not specified |
Table 2: Biodistribution Data Example ([¹⁸F]PEG₁₂-Tz in Atezolizumab-TCO pre-targeted mice at 60 min p.i.)
| Organ | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.1 |
| Lung | 1.2 ± 0.2 |
| Liver | 2.5 ± 0.4 |
| Spleen | 0.6 ± 0.1 |
| Kidney | 15.2 ± 2.5 |
| Muscle | 0.4 ± 0.1 |
| Tumor | 2.1 ± 0.5 |
Mandatory Visualization
Caption: A generalized experimental workflow for pre-targeted in vivo imaging.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal reaction.
References
- 1. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Clearing and Masking Agents in Pretargeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of TCO-PEG4-Acid to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of TCO-PEG4-acid to lysine residues on proteins and other biomolecules. This technique is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
Introduction
The bioconjugation of TCO-PEG4-acid to lysine residues is a powerful two-step strategy for labeling biomolecules. The first step involves the covalent attachment of a trans-cyclooctene (TCO) moiety to the primary amines of lysine residues via an N-hydroxysuccinimide (NHS) ester-mediated reaction. The incorporated TCO group then serves as a bioorthogonal handle for a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[1][2][3] This "click chemistry" approach allows for the attachment of a wide variety of payloads, including fluorescent dyes, imaging agents, and therapeutic drugs, under mild, biocompatible conditions.[4][5]
The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance during the subsequent ligation step. This methodology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
Mechanism of Reaction
The conjugation process occurs in two key stages:
-
Activation and Amine Coupling: The carboxylic acid group of TCO-PEG4-acid is first activated to a more reactive species, typically an NHS ester, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated ester then readily reacts with the primary amine of a lysine residue on the protein surface to form a stable amide bond, releasing NHS as a byproduct.
-
Bioorthogonal Ligation: The protein, now functionalized with a TCO group, can be reacted with a molecule carrying a tetrazine moiety. The TCO and tetrazine undergo a rapid and highly specific iEDDA cycloaddition to form a stable dihydropyridazine linkage, effectively "clicking" the two molecules together. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.
Key Applications
The versatility of TCO-PEG4-acid lysine conjugation has led to its adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where a potent cytotoxic drug modified with a tetrazine is conjugated to a TCO-labeled antibody, enabling targeted drug delivery to cancer cells.
-
In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation is ideal for pre-targeting strategies in molecular imaging. A TCO-labeled antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled imaging agent for precise visualization.
-
Fluorescent Labeling: Researchers can create highly specific probes for cellular imaging and flow cytometry by reacting a TCO-modified biomolecule with a tetrazine-containing fluorescent dye.
-
Surface Modification: This technique can be used to functionalize nanoparticles and other surfaces with biomolecules for targeted delivery and diagnostic applications.
Data Presentation
The following tables summarize key quantitative data for optimizing the bioconjugation of TCO-PEG4-acid to lysine residues.
| Parameter | Recommended Condition | Notes |
| pH for NHS Ester Reaction | 7.2 - 8.5 | Optimal pH is 8.3-8.5. Lower pH leads to protonation of amines, inhibiting the reaction. Higher pH increases the rate of NHS ester hydrolysis. |
| Reaction Temperature | 4°C to 37°C | Room temperature is common. Incubation at 37°C can accelerate the reaction. |
| Reaction Time (NHS Ester) | 30 minutes to overnight | Typically 1-4 hours at room temperature. |
| Reaction Time (TCO-Tetrazine) | 30 - 60 minutes | The reaction is often complete within minutes at room temperature. |
| Molar Excess of TCO-PEG4-NHS | 5 to 20-fold | For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess is recommended. |
| Molar Excess of Tetrazine | 1.05 to 5-fold | A slight molar excess of the tetrazine reagent is generally recommended. |
| Buffer Component | Compatibility | Rationale |
| Phosphate Buffer | Recommended | Does not contain primary amines that would compete in the NHS ester reaction. |
| Bicarbonate Buffer | Recommended | Provides the optimal pH range for the NHS ester reaction. |
| HEPES Buffer | Recommended | A common non-amine containing buffer suitable for bioconjugation. |
| Tris Buffer | Not Recommended | Contains primary amines that will react with the NHS ester, reducing conjugation efficiency. |
| Glycine Buffer | Not Recommended | Contains primary amines and should be avoided for the same reason as Tris. |
Experimental Protocols
Protocol 1: Activation of TCO-PEG4-acid to TCO-PEG4-NHS Ester
This protocol describes the in-situ activation of TCO-PEG4-acid for subsequent reaction with a protein.
Materials:
-
TCO-PEG4-acid
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Prepare a 10 mM stock solution of TCO-PEG4-acid in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or reaction buffer immediately before use.
-
In a microcentrifuge tube, combine the desired molar excess of TCO-PEG4-acid with EDC and NHS in the reaction buffer. A common starting molar ratio is 1:1.2:1.2 (TCO-PEG4-acid:EDC:NHS).
-
Incubate the reaction for 15-60 minutes at room temperature to generate the TCO-PEG4-NHS ester.
Protocol 2: Conjugation of TCO-PEG4-NHS Ester to a Model Protein (e.g., IgG)
This protocol details the labeling of a protein with the activated TCO-PEG4-NHS ester.
Materials:
-
Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated TCO-PEG4-NHS ester solution from Protocol 1
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers or stabilizers. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.
-
Conjugation Reaction: Add the activated TCO-PEG4-NHS ester solution to the protein solution. A 20-fold molar excess of the NHS ester is a good starting point for a protein concentration of 1-5 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts using a desalting column equilibrated with a suitable buffer, such as PBS at pH 7.4.
Protocol 3: Characterization and Downstream Reaction
This protocol outlines the characterization of the TCO-labeled protein and its subsequent reaction with a tetrazine-labeled molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Procedure:
-
Characterization:
-
Determine the concentration of the purified TCO-labeled protein using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined using mass spectrometry to measure the mass shift upon conjugation.
-
HPLC analysis (e.g., reverse-phase or size-exclusion) can be used to assess the purity and heterogeneity of the conjugate.
-
-
TCO-Tetrazine Ligation:
-
In a microcentrifuge tube, combine the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine molecule is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Final Purification: If necessary, purify the final conjugate from excess tetrazine-molecule using an appropriate method such as size-exclusion chromatography.
Mandatory Visualizations
Caption: Reaction mechanism for TCO-PEG4-acid bioconjugation.
Caption: Experimental workflow for protein conjugation.
Caption: Pre-targeted in vivo imaging workflow.
References
- 1. conju-probe.com [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Quantitative Analysis of TCO Labeling Efficiency via Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological systems.[1][2] This reaction is widely employed for site-specific protein labeling, enabling the attachment of a variety of functionalities such as imaging agents, affinity tags, and therapeutic payloads. Accurate quantification of the TCO labeling efficiency is critical for the standardization of protocols, ensuring the reproducibility of experiments, and for the precise characterization of bioconjugates in research and drug development.
This application note provides detailed protocols for the quantitative analysis of TCO labeling efficiency on proteins and peptides using mass spectrometry. Two primary mass spectrometry-based methods are presented: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for intact protein analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for peptide-level analysis.
Core Concepts
The quantitative assessment of TCO labeling efficiency by mass spectrometry relies on the precise measurement of mass shifts that occur upon successful conjugation. The TCO moiety is typically introduced to the protein via an amine-reactive N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines, predominantly the ε-amine of lysine residues. The subsequent ligation with a tetrazine-functionalized molecule results in a predictable mass increase.
Key Principles for Quantification:
-
Intact Protein Analysis (MALDI-TOF): By analyzing the protein before and after the TCO labeling reaction, the degree of labeling can be determined by observing the distribution of species with different numbers of TCO modifications. The relative intensities of the peaks corresponding to the unlabeled and labeled protein species are used to calculate the labeling efficiency.
-
Peptide-Level Analysis (LC-MS/MS): For a more granular view, the protein is digested into peptides, which are then analyzed by LC-MS/MS. This "bottom-up" approach allows for the identification of specific labeling sites and the quantification of the labeling efficiency at each site by comparing the ion intensities of the labeled and unlabeled versions of a given peptide.[3][4] The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification.[5]
Data Presentation: Quantitative TCO Labeling Efficiency
The following tables summarize hypothetical quantitative data obtained from the mass spectrometric analysis of a model protein, Bovine Serum Albumin (BSA), labeled with a TCO-NHS ester.
Table 1: Intact Protein Analysis of TCO-Labeled BSA by MALDI-TOF MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) | Labeling Efficiency (%) |
| Unlabeled BSA | 66430 | 66433 | 15 | \multirow{4}{*}{85} |
| BSA + 1 TCO | 66645 | 66648 | 35 | |
| BSA + 2 TCO | 66860 | 66863 | 40 | |
| BSA + 3 TCO | 67075 | 67078 | 10 |
Note: Assumes a TCO-NHS ester with a molecular weight of approximately 215 Da.
Table 2: Peptide-Level Quantification of TCO Labeling on a BSA Tryptic Peptide by LC-MS
| Peptide Sequence | Modification | Precursor m/z (z=2) | Extracted Ion Chromatogram (XIC) Peak Area | Labeling Efficiency at Site (%) |
| K.QTALVELLK.H | Unlabeled | 628.36 | 1.2 x 10^7 | \multirow{2}{}{78} |
| K.QTALVELLK(TCO).H | TCO-labeled | 735.89 | 4.2 x 10^7 | |
| K.VPQVSTPTLVEVSR.S | Unlabeled | 811.44 | 5.8 x 10^6 | \multirow{2}{}{92} |
| K.VPQVSTPTLVEVSR(TCO).S | TCO-labeled | 918.97 | 6.7 x 10^7 |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the initial functionalization of a protein with a TCO moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
TCO-PEGn-NHS ester (n can be varied to modulate hydrophilicity and linker length)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Quantitative Analysis of TCO Labeling by MALDI-TOF MS
This protocol is suitable for determining the overall degree of labeling on an intact protein.
Materials:
-
Unlabeled and TCO-labeled protein samples
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the unlabeled or TCO-labeled protein sample (at approximately 10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Acquire mass spectra in positive ion linear mode over a mass range appropriate for the protein of interest. Calibrate the instrument using protein standards of known molecular weight.
-
Data Analysis:
-
Process the raw spectra using the instrument's software to obtain a deconvoluted mass spectrum.
-
Identify the peaks corresponding to the unlabeled protein and the protein with one or more TCO labels.
-
Calculate the relative abundance of each species by integrating the area under each peak.
-
The labeling efficiency is the sum of the relative abundances of all TCO-labeled species.
Calculation: Labeling Efficiency (%) = (Σ Peak Areas of Labeled Protein) / (Σ Peak Areas of All Protein Species) * 100
-
Protocol 3: Quantitative Analysis of TCO Labeling by LC-MS/MS
This protocol provides site-specific labeling efficiency information.
Materials:
-
TCO-labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the TCO-labeled protein in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56 °C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a standard proteomics gradient on a C18 column coupled to the mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the TCO modification as a variable modification on lysine residues.
-
Quantify the peak areas of the extracted ion chromatograms (XICs) for both the unlabeled and TCO-labeled versions of each identified peptide.
-
Calculate the labeling efficiency for each specific lysine residue.
Calculation: Site-Specific Labeling Efficiency (%) = (XIC Peak Area of Labeled Peptide) / (XIC Peak Area of Labeled Peptide + XIC Peak Area of Unlabeled Peptide) * 100
-
Mandatory Visualizations
Caption: Workflow for TCO labeling and quantitative analysis.
References
- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 2. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]
Purifying TCO-Labeled Proteins: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of proteins labeled with trans-cyclooctene (TCO). The protocols outlined are essential for researchers engaged in bioconjugation, drug development, and various proteomics studies, ensuring high-purity samples for downstream applications. The TCO-tetrazine ligation, a cornerstone of bioorthogonal click chemistry, offers rapid and specific conjugation, and proper purification of the TCO-labeled protein is a critical first step for successful ligation.[1][2]
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and a tetrazine is a bioorthogonal reaction with exceptionally fast kinetics and high specificity.[3] This catalyst-free "click chemistry" is ideal for conjugating biomolecules in complex biological environments.[1][3] A common approach involves first labeling a protein with a TCO moiety, typically by reacting primary amines (like the side chain of lysine residues) with a TCO-NHS ester. Subsequent purification to remove unreacted TCO reagent is crucial before reacting the TCO-labeled protein with a tetrazine-functionalized molecule of interest.
Key Data Summary
The following tables summarize key quantitative parameters relevant to TCO labeling and purification, providing a basis for experimental design.
Table 1: TCO-NHS Ester Labeling Reaction Parameters
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1-5 mg/mL | |
| Molar Excess of TCO-NHS Ester | 10- to 20-fold | |
| Reaction Buffer | Amine-free (e.g., PBS, 100 mM sodium phosphate) | |
| Reaction pH | 7.2-9.0 | |
| Incubation Time | 1 hour at room temperature or 2 hours on ice | |
| Quenching Buffer | 50-100 mM Tris-HCl or Glycine, pH 8.0 |
Table 2: TCO-Tetrazine Ligation Reaction Parameters
| Parameter | Recommended Value | Reference |
| Molar Ratio (Tetrazine:TCO-Protein) | 1.05 - 1.5 : 1 | |
| Reaction Buffer | PBS, pH 6.0-9.0 | |
| Incubation Time | 30 minutes to 2 hours at room temperature | |
| Monitoring | Disappearance of tetrazine's pink color (absorbance at 510-550 nm) |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol details the modification of a protein with a TCO-NHS ester, targeting primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
TCO-PEGn-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin columns or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature to consume any unreacted NHS esters.
-
Purification of TCO-Labeled Protein: Proceed immediately to Protocol 2 to remove excess, unreacted TCO-NHS ester and quenching buffer.
Protocol 2: Purification of TCO-Labeled Protein
This protocol describes the removal of excess TCO-NHS ester from the labeled protein solution.
Method A: Desalting Spin Column
-
Equilibrate a desalting spin column with the desired buffer for the subsequent TCO-tetrazine ligation reaction (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture from Protocol 1 to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions.
-
Collect the eluate containing the purified TCO-labeled protein.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Perform dialysis against the desired reaction buffer (e.g., PBS, pH 7.4) with at least two buffer changes over several hours or overnight at 4°C.
Storage: The purified TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term use or at -80°C for long-term storage to prevent isomerization of the TCO group.
Protocol 3: Affinity Purification of Labeled Proteins
In cases where separation of labeled from unlabeled protein is necessary, affinity chromatography can be employed if the TCO-labeling reagent contains an affinity handle (e.g., a fluorescent dye). For instance, a protein labeled with a TCO-reagent containing a hydrophobic dye can be purified using a β-cyclodextrin-modified agarose column.
Procedure:
-
Equilibrate the β-cyclodextrin-modified agarose column with an appropriate binding buffer.
-
Load the mixture of labeled and unlabeled protein onto the column.
-
Wash the column extensively with the binding buffer to remove the unlabeled protein.
-
Elute the captured labeled protein using a competitive binder, such as adamantane carboxylic acid.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: TCO-Tetrazine Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for TCO-tetrazine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the TCO-tetrazine conjugation reaction?
The TCO-tetrazine conjugation is a bioorthogonal reaction, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes. The reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (TCO), which acts as the dienophile.[1][2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and forms a stable dihydropyridazine conjugate.[1][3] This reaction is known for its exceptionally fast kinetics and high specificity.[2]
Q2: How fast is the TCO-tetrazine ligation, and what factors influence its speed?
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹. The primary factors influencing the reaction rate are:
-
Electronics : Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO accelerate the reaction. This is because they decrease the energy gap between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.
-
Ring Strain : Increased ring strain in the TCO molecule leads to faster kinetics.
-
Steric Hindrance : Bulky substituents on either the tetrazine or TCO can sterically hinder the reaction, slowing it down.
-
Solvent : The reaction can proceed in a variety of organic and aqueous solvents. Aprotic polar solvents like DMSO or DMF are often used for preparing stock solutions.
Q3: What is the optimal pH for the TCO-tetrazine conjugation reaction?
The TCO-tetrazine ligation itself is generally tolerant of a wide pH range, typically between pH 5 and 9. However, if a preceding reaction is performed to label a molecule with TCO or tetrazine using an NHS ester, that step requires a pH between 7.2 and 9.0 for efficient labeling of primary amines while minimizing hydrolysis of the NHS ester.
Q4: How can I monitor the progress of my TCO-tetrazine conjugation?
The progress of the reaction can be monitored by UV-Vis spectrophotometry. The disappearance of the characteristic absorbance of the tetrazine moiety, which is typically around 520-540 nm, indicates the progression of the reaction.
Troubleshooting Guide: Low Conjugation Yield
Issue 1: Low or No Yield in the Final Conjugate
This is a common issue that can arise from several factors related to the reactants, reaction conditions, or experimental procedure.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degradation of TCO | - Isomerization to the less reactive cis-cyclooctene: TCOs can isomerize in the presence of thiols or under exposure to UV light. Use freshly prepared TCO solutions and protect them from light. Consider using more stable TCO derivatives if working in thiol-containing environments. - Improper Storage: Store TCO reagents under appropriate conditions, such as desiccated and protected from light, to maintain their integrity. |
| Degradation of Tetrazine | - Instability in Aqueous Media: Tetrazines, particularly those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous solutions. Use freshly prepared tetrazine solutions. - Presence of Reducing Agents: If your protocol involves a reduction step prior to conjugation (e.g., for antibody fragmentation), ensure complete removal of reducing agents like DTT or TCEP, as they can degrade the tetrazine moiety. |
| Suboptimal Reaction Conditions | - Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. - Low Reactant Concentration: Dilute solutions can lead to slow reaction rates. If possible, concentrate your reactants. - Inaccurate Quantification of Reactants: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before starting the reaction. |
| Reactant Precipitation | - Poor Solubility: If your TCO or tetrazine-labeled molecule has poor aqueous solubility, it may precipitate out of solution. To improve solubility, consider using reagents with PEGylated linkers or adding a small amount of a compatible organic co-solvent like DMSO or DMF. |
| Steric Hindrance | - Bulky Molecules: If the TCO and tetrazine are attached to large, bulky molecules, steric hindrance can prevent them from reacting efficiently. Using linkers with a longer spacer arm can help to overcome this issue. |
| Presence of Impurities | - Contaminants in Buffers or Reagents: Ensure that your buffers and reagents are free from impurities that could interfere with the reaction. For example, avoid buffers containing primary amines like Tris or glycine if you are performing an NHS ester labeling step, as they will compete with your target molecule. |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using TCO-NHS Ester and Tetrazine-NHS Ester
This protocol outlines a two-step process: first labeling two different proteins with TCO and tetrazine respectively, followed by their conjugation.
Materials:
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Protein 1 and Protein 2
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TCO-PEG-NHS Ester
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Tetrazine-PEG-NHS Ester
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Amine-free buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF
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Desalting columns
Procedure:
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Protein Preparation: Dissolve or exchange both proteins into an amine-free buffer at a concentration of 1-5 mg/mL.
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NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester and Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
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Labeling Reaction:
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To Protein 1, add a 20- to 50-fold molar excess of the TCO-PEG-NHS ester stock solution.
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To Protein 2, add a 20- to 50-fold molar excess of the Tetrazine-PEG-NHS ester stock solution.
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Incubate both reactions for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of Labeled Proteins: Remove excess, unreacted NHS esters from both protein solutions using desalting columns.
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Conjugation Reaction:
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Mix the purified TCO-labeled Protein 1 and tetrazine-labeled Protein 2 in a 1:1 molar ratio. A slight excess of one component can be tested to optimize yield.
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Incubate the mixture for 1 hour at room temperature.
-
-
Analysis and Final Purification:
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Analyze the conjugation product using SDS-PAGE to confirm the formation of the larger conjugate.
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If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.
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Data Presentation
Table 1: Reaction Kinetics of Various TCO and Tetrazine Derivatives
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The table below provides a summary of second-order rate constants for some common TCO and tetrazine pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | (13 ± 0.08) x 10³ | |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | (3,300 ± 40) x 10³ | |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | 26,000 | |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | |
| Hydrogen substituted tetrazine | TCO | up to 30,000 |
Note: Reaction conditions such as solvent and temperature can affect the rate constants.
Visualizations
Caption: Experimental workflow for a two-step TCO-tetrazine conjugation.
Caption: Troubleshooting decision tree for low yield in TCO-tetrazine conjugation.
References
preventing isomerization of trans-cyclooctene to cis-cyclooctene
Welcome to the technical support center for trans-cyclooctene (TCO) reagents. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted isomerization of trans-cyclooctene to its unreactive cis-isomer, ensuring the success of your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What causes trans-cyclooctene (TCO) to isomerize to cis-cyclooctene (CCO)?
A1: The isomerization of the highly reactive trans-isomer to the unreactive cis-isomer can be triggered by several factors. The primary culprits include:
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Thiols: High concentrations of thiols, such as those found in cell culture media or intracellular environments, can promote the isomerization of TCOs.[1][2]
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Copper-Containing Proteins: Certain proteins that contain copper can catalyze the isomerization of TCO to CCO.[2][3]
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Thiamine Degradation Products: In cell culture media like DMEM, degradation products of thiamine, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified as potent catalysts for TCO isomerization.[4]
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Light Exposure: Photochemical conditions, particularly UV light at 254 nm, can be used to intentionally isomerize cis-cyclooctene to trans-cyclooctene, but uncontrolled exposure of TCO to light may contribute to isomerization back to the more stable cis-form.
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Elevated Temperatures: Long-term storage at room temperature or elevated temperatures can lead to gradual isomerization and polymerization, especially for highly strained TCO derivatives.
Q2: I am observing a loss of reactivity of my TCO-labeled molecule in my cell culture experiments. What could be the cause?
A2: A loss of reactivity is often due to the isomerization of your TCO tag to the unreactive CCO. This is a known issue in in vitro DMPK assays and cell culture experiments, particularly in media like DMEM. The thiamine degradation products present in the media are likely responsible for this isomerization. Consider using fresh media or alternative buffer systems with lower concentrations of potential catalysts.
Q3: How can I prevent the isomerization of my TCO derivatives during storage?
A3: For long-term storage and to maintain the stability of your TCO reagents, two primary methods are recommended:
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Silver(I) Complexation: Complexing your TCO derivative with silver nitrate (AgNO₃) is a highly effective method for long-term stabilization. These silver complexes are stable as solids or in solution and can be stored for extended periods in the freezer. The active TCO can be readily released from the silver complex by the addition of a chloride source, such as NaCl, which is present in high concentrations in most cell culture media.
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Use of Radical Inhibitors: The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.
Q4: Are some trans-cyclooctene derivatives more stable than others?
A4: Yes, the stability of TCO derivatives varies. Generally, more reactive, conformationally strained TCOs, such as s-TCO, are more prone to isomerization. Derivatives like d-TCO have been designed to offer a balance of high reactivity with improved stability. Crystalline d-TCO derivatives are often stable enough to be stored on the benchtop for periods and are stable in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of TCO reactivity in cell culture media. | Isomerization catalyzed by thiamine degradation products. | 1. Use fresh cell culture media for your experiments.2. If possible, consider using a buffer system that does not contain thiamine during the incubation period.3. Use a TCO derivative with enhanced stability, such as a d-TCO. |
| Degradation of TCO reagent during long-term storage. | Isomerization and/or polymerization due to inherent instability. | 1. Store TCO derivatives as silver nitrate (AgNO₃) complexes in a freezer (-20°C).2. For highly reactive TCOs like s-TCO that are not complexed, store them in solution at freezer temperatures. |
| Inconsistent results in experiments involving thiols. | Thiol-promoted isomerization of TCO. | 1. Add a radical inhibitor, such as Trolox, to your reaction mixture to suppress isomerization.2. Minimize the incubation time of your TCO reagent with high concentrations of thiols. |
| Low yield of trans-cyclooctene after synthesis. | The equilibrium between cis and trans isomers heavily favors the cis form. | During photochemical synthesis, continuously remove the trans-isomer from the reaction mixture by forming a complex with silver nitrate to shift the equilibrium towards the desired trans product. |
Data Presentation
Table 1: Stability of trans-Cyclooctene Derivatives
| TCO Derivative | Storage Conditions | Stability | Reference |
| s-TCO•AgNO₃ (neat) | 30°C for 3 days | ≥95% purity | |
| s-TCO•AgNO₃ (in methanol-d₄ and DMSO-d₆) | 30°C for 3 days | ≥95% purity | |
| d-TCO (syn-3a, crystalline solid) | Freezer (-20°C) | Stable for at least 14 months | |
| d-TCO (syn-3a, 20 mM in phosphate buffered D₂O, pD 7.4) | Room Temperature | No isomerization or decomposition after 14 days | |
| TCH•AgNO₃ (in CD₃OD) | Freezer (-18°C) | 90% fidelity after 10 days | |
| TCH•AgNO₃ (in CD₃OD) | Room Temperature | 92% fidelity after 10 hours |
Table 2: Second-Order Rate Constants of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The original TCO structure. | |
| a-TCO (axial-5-hydroxy-trans-cyclooctene) | Not specified | ~150,000 | Increased reactivity due to steric effects. | |
| d-TCO (cis-Dioxolane-fused trans-cyclooctene) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 366,000 (± 15,000) | Enhanced reactivity and stability. | |
| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000 | The fastest TCO derivative, but with reduced stability. |
Experimental Protocols
Protocol 1: Stabilization of trans-Cyclooctene with Silver Nitrate (AgNO₃)
This protocol describes the preparation of a TCO•AgNO₃ complex for enhanced stability during storage.
Materials:
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trans-Cyclooctene (TCO) derivative
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Silver nitrate (AgNO₃)
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Acetonitrile or Methanol
Procedure:
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Dissolve the TCO derivative in a minimal amount of acetonitrile or methanol.
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In a separate container, prepare a solution of silver nitrate (1 to 1.1 molar equivalents relative to the TCO) in acetonitrile or methanol.
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Combine the TCO solution with the AgNO₃ solution.
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Allow the mixture to stir at room temperature for 15 minutes.
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Concentrate the solution under reduced pressure to obtain the TCO•AgNO₃ complex as a solid.
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Store the solid complex in a freezer at -20°C, protected from light.
Protocol 2: Liberation of trans-Cyclooctene from its Silver Complex
This protocol outlines the in situ release of the active TCO from its AgNO₃ complex for use in bioorthogonal reactions.
Materials:
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TCO•AgNO₃ complex
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Reaction buffer containing sodium chloride (e.g., PBS, cell culture media)
Procedure:
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Prepare a solution of your TCO•AgNO₃ complex in an appropriate solvent (e.g., water, DMSO).
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Introduce the TCO•AgNO₃ solution into your reaction medium containing NaCl (e.g., cell culture media).
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The TCO•AgNO₃ complex will immediately dissociate upon contact with the chloride ions, releasing the active TCO for reaction with its tetrazine partner. No further purification is typically needed before proceeding with the labeling experiment.
Visualizations
Caption: Factors promoting the isomerization of reactive trans-cyclooctene to unreactive cis-cyclooctene.
Caption: Workflow for stabilizing trans-cyclooctene using silver nitrate complexation for storage and subsequent release for experiments.
References
troubleshooting background signal in live cell imaging with TCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during live cell imaging experiments utilizing Tetrazine-Cyclooctene (TCO) ligation chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Signal
Q1: I am observing a high background signal in my live cell imaging experiment. What are the common causes and how can I reduce it?
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio. The primary causes and their solutions are outlined below:
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Non-specific Binding of the Tetrazine Probe: The fluorescent tetrazine probe may bind non-specifically to cellular components or the imaging dish surface.[1]
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Solution:
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Increase Washing: After incubating with the tetrazine probe, increase the number of washing steps (3-5 times) with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove unbound probe.[1][2]
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Use a Blocking Agent: Before adding the tetrazine probe, incubate your cells with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites.[1]
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Optimize Probe Concentration: Titrate the tetrazine probe concentration to find the lowest effective concentration that still provides a robust signal. High concentrations can lead to increased non-specific binding.[3]
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-
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Cellular Autofluorescence: Cells naturally fluoresce, which can contribute to the overall background signal, especially in the blue and green channels.
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Solution:
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Image an Unstained Control: Always prepare a control sample of cells that has not been treated with the TCO-linker or the tetrazine probe. This will allow you to determine the baseline level of autofluorescence.
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Use Red/Far-Red Dyes: Shift to fluorescent dyes that excite and emit in the red or far-red regions of the spectrum (e.g., Cy5), as cellular autofluorescence is typically lower in this range.
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Use Background Suppressors: Commercial background suppressing reagents can be added to the imaging medium to quench extracellular background fluorescence.
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-
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Excess Unbound Reagents: Residual TCO-modified molecules or unbound tetrazine probes will contribute to background fluorescence.
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Solution:
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Thorough Washing: Ensure complete removal of unbound TCO-modified molecules after the initial labeling step and before adding the tetrazine probe by washing the cells multiple times.
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Purification of Conjugates: If you are labeling a biomolecule (e.g., an antibody) with TCO, ensure that excess, unreacted TCO-NHS ester is removed, for instance by using a desalting column, before applying it to the cells.
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-
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Hydrophobicity of Reagents: Some TCO and tetrazine reagents can be hydrophobic, leading to non-specific binding to cellular membranes and other hydrophobic pockets. This can also lead to the formation of aggregates that result in fluorescent speckles.
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Solution:
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Use Hydrophilic Linkers: Incorporate polyethylene glycol (PEG) linkers into your TCO or tetrazine probes to increase their hydrophilicity and reduce non-specific binding.
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Filter Reagent Solutions: If you observe aggregates, consider filtering the tetrazine-dye solution before use.
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-
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Fluorogenic Probes: For a more advanced solution, consider using fluorogenic tetrazine-dye conjugates. These probes exhibit low fluorescence until they react with the TCO, at which point their fluorescence "turns on," significantly improving the signal-to-noise ratio and often eliminating the need for wash steps.
Low or No Signal
Q2: I am not seeing any signal, or the signal is very weak. What could be the problem?
Several factors can lead to a weak or absent signal. Consider the following troubleshooting steps:
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Reaction Kinetics: The reaction rate of the TCO-tetrazine ligation is dependent on the specific structures of the reagents. Some tetrazines are more reactive than others.
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Solution:
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Increase Incubation Time: Allow more time for the ligation reaction to occur.
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Increase Reagent Concentrations: The reaction is bimolecular, so increasing the concentration of either the TCO-modified molecule or the tetrazine probe can increase the reaction rate.
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Choose a More Reactive Dienophile/Tetrazine Pair: Highly strained TCO derivatives exhibit faster kinetics. Refer to the literature to select a pair with a high second-order rate constant.
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Reagent Stability and Storage: TCO and tetrazine reagents can degrade if not stored properly.
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Solution:
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Proper Storage: Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light and moisture.
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Avoid Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
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Fresh Working Solutions: Prepare aqueous working solutions fresh before each experiment.
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Incorrect pH: The stability and reactivity of some tetrazines can be pH-dependent.
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Solution:
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Maintain Physiological pH: Perform the labeling in a buffer at or near physiological pH (7.2-7.4).
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Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific reagents used. The following table provides a comparison of reaction rates for different tetrazine scaffolds.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene | ~3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-s-tetrazine | sTCO | ~22,000 | Methanol |
| 3,6-diphenyl-s-tetrazine | sTCO | ~3,100 | Methanol |
Table adapted from BenchChem technical resources. Note that reaction rates can vary based on experimental conditions.
Experimental Protocols
General Protocol for Live Cell Imaging using TCO-Tetrazine Ligation
This protocol provides a general workflow for labeling live cells. Optimal concentrations and incubation times should be empirically determined for each specific cell type and set of reagents.
Materials:
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Live cells cultured on an imaging-compatible dish or slide
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TCO-modified targeting molecule (e.g., antibody, small molecule, or expressed protein tag)
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Fluorescent tetrazine-dye conjugate
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Pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background)
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Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
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Anhydrous DMSO or DMF for stock solutions
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Blocking buffer (e.g., PBS with 1% BSA) (optional)
Procedure:
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Cell Preparation:
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Plate cells on a suitable imaging dish and culture overnight to allow for adherence.
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Target Labeling with TCO:
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Wash the cells once with pre-warmed PBS.
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Incubate the cells with the TCO-modified targeting molecule in cell culture medium at the desired concentration and for the optimized time (e.g., 30-60 minutes at 37°C).
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Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound TCO-modified molecule.
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Blocking (Optional):
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Incubate cells with a blocking buffer for 15-30 minutes at 37°C to reduce non-specific binding of the tetrazine probe.
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Wash once with pre-warmed PBS.
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Tetrazine Labeling:
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Prepare a fresh solution of the fluorescent tetrazine-dye in pre-warmed cell culture medium. The final concentration is typically in the low micromolar range (e.g., 1-10 µM).
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Incubate the cells with the tetrazine solution for 15-60 minutes at 37°C, protected from light.
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Wash the cells three to five times with pre-warmed PBS or cell culture medium to remove unbound tetrazine.
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-
Imaging:
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Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
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Proceed with live cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
General experimental workflow for live cell imaging.
References
Optimizing TCO Reagent Molar Excess for Protein Labeling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar excess of trans-cyclooctene (TCO) reagents for efficient and specific protein labeling. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your bioconjugation workflows.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with TCO reagents.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1][2] | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2] |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein's primary amines for reaction with the NHS ester. | - Use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5. | |
| Low protein concentration: Dilute protein solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - Concentrate the protein solution to 1-5 mg/mL before labeling. | |
| Insufficient molar excess of TCO-NHS ester: An inadequate amount of the labeling reagent will result in a low degree of labeling. | - Empirically optimize the molar excess. Start with a 10- to 20-fold molar excess for protein concentrations of 1-5 mg/mL. For lower concentrations, a higher excess (20- to 50-fold) may be necessary. | |
| Low Conjugation Yield in TCO-Tetrazine Reaction | Degraded reagents: TCO groups can isomerize to their less reactive cis-form, and tetrazines can degrade if not stored properly. | - Store reagents at -20°C, protected from light. Aliquot reagents to avoid multiple freeze-thaw cycles. Run a small-scale control reaction with fresh reagents to verify activity. |
| Incorrect stoichiometry: An improper molar ratio of TCO to tetrazine will lead to an incomplete reaction. | - A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is generally recommended to drive the reaction to completion. This should be empirically determined for your specific system. | |
| Low reactant concentration: As a bimolecular reaction, the rate is dependent on the concentration of both reactants. | - Increase the concentration of one or both reactants to accelerate the reaction. | |
| Steric hindrance: The labeling site on the protein may be sterically inaccessible to the binding partner. | - Consider using a TCO reagent with a longer PEG spacer to minimize steric hindrance. | |
| Protein Precipitation During Labeling | Solvent intolerance: The organic solvent (e.g., DMSO or DMF) used to dissolve the TCO-NHS ester may cause the protein to precipitate. | - Minimize the volume of the TCO-NHS ester stock solution added to the protein solution. Perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of the organic solvent. |
| Formation of Undesired Side Products | Inappropriate molar ratios in one-pot synthesis: Using a bifunctional linker like TCO-PEG3-TCO in a one-pot reaction with two different tetrazine-labeled molecules can lead to homodimers. | - For better control and to minimize the formation of side products, use a sequential conjugation method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of TCO-NHS ester for labeling a protein?
A1: For a protein concentration of 1-5 mg/mL, a 10- to 20-fold molar excess of TCO-NHS ester is a common starting point. If your protein concentration is lower, you may need to increase the molar excess to 20- to 50-fold to compensate for the slower reaction kinetics and competing hydrolysis of the NHS ester. However, the optimal ratio should be determined empirically for each specific protein and application.
Q2: What is the optimal molar ratio for the TCO-tetrazine click reaction?
A2: To ensure efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule is typically used. A starting point of 1.05 to 1.5-fold molar excess of the tetrazine relative to the TCO-labeled protein is recommended.
Q3: What are the best buffer conditions for the TCO-NHS ester labeling reaction?
A3: It is crucial to use an amine-free buffer to prevent competition with the primary amines on your protein. A common choice is 100 mM sodium phosphate, 150 mM sodium chloride at a pH of 7.2-7.5. The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 9.0.
Q4: How stable are TCO reagents and TCO-labeled proteins?
A4: TCO reagents can be sensitive. TCO-NHS esters are susceptible to hydrolysis and should be stored in a dry environment and handled with care to avoid moisture. The TCO group itself can isomerize to the unreactive cis-cyclooctene (CCO) form, especially during long-term storage or in the presence of thiols or copper-containing serum proteins. It is recommended to store TCO reagents and labeled proteins at -20°C and to aliquot them to avoid repeated freeze-thaw cycles. For long-term storage, methods to stabilize the TCO group, such as complexation with silver(I), have been explored.
Q5: How can I quench the TCO-NHS ester labeling reaction?
A5: The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any remaining unreacted TCO-NHS ester.
Q6: How do I remove excess, unreacted TCO reagent after labeling?
A6: Excess TCO-NHS ester can be removed using a desalting column (size-exclusion chromatography) or through dialysis. This purification step is important to prevent the unreacted TCO reagent from interfering with downstream applications.
Quantitative Data Summary
Table 1: Recommended Molar Excess for TCO Labeling
| Reaction Step | Reagent | Molar Excess (relative to protein) | Protein Concentration | Reference(s) |
| Initial Protein Labeling | TCO-NHS Ester | 10- to 20-fold | 1-5 mg/mL | |
| TCO-NHS Ester | 20- to 50-fold | < 5 mg/mL | ||
| TCO-Tetrazine Conjugation | Tetrazine-labeled molecule | 1.05- to 1.5-fold | N/A | |
| Tetrazine-labeled protein | 2- to 5-fold | 1-5 mg/mL |
Table 2: Typical Reaction Conditions for TCO Labeling
| Parameter | TCO-NHS Ester Labeling | TCO-Tetrazine Ligation | Reference(s) |
| pH | 7.2 - 9.0 | 6.0 - 9.0 | |
| Buffer | Amine-free (e.g., PBS) | PBS or other compatible buffers | |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C | |
| Duration | 30 - 60 minutes | 30 minutes - 2 hours |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
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Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
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Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
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Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.
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Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein Conjugation
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Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
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Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio, typically a 1.05 to 1.5-fold molar excess of the tetrazine reagent.
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Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled molecule.
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Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C.
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Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for protein labeling with TCO-NHS ester and subsequent TCO-tetrazine conjugation.
Caption: Troubleshooting decision tree for optimizing TCO protein labeling.
References
Technical Support Center: TCO-PEG4-Acid NHS Ester Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NHS ester activation of TCO-PEG4-acid for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester activation of TCO-PEG4-acid and subsequent reaction with a primary amine?
A1: The activation of the carboxylic acid of TCO-PEG4-acid using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] However, the subsequent reaction of the resulting NHS ester with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[2][3][4][] A pH of 8.3-8.5 is often cited as optimal for the reaction with the amine, as it provides a good balance between amine reactivity and NHS ester stability.
Q2: Why is the pH so critical for the reaction?
A2: The pH is a critical parameter because it influences two competing reactions:
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Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine is protonated (-NH3+), rendering it unreactive. As the pH increases above the pKa of the amine, the concentration of the reactive deprotonated form increases.
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NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Q3: What are the signs of a failed or inefficient reaction?
A3: Low or no conjugation efficiency is the primary sign of a failed reaction. This can be observed through various analytical techniques such as SDS-PAGE, mass spectrometry, or functional assays, where there is a lack of the desired conjugated product. Other signs can include the precipitation of reactants during the procedure.
Q4: Can I use a Tris buffer for this reaction?
A4: No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.
Q5: How should I prepare and store my TCO-PEG4-NHS ester?
A5: TCO-PEG4-NHS ester is sensitive to moisture and should be stored in a desiccated environment at -20°C. It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For best results, dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | Verify the pH of your reaction buffer. For the amine coupling step, ensure the pH is within the 7.2-8.5 range. Consider a two-step protocol where the initial activation is performed at pH 4.5-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling step. |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use in an anhydrous solvent (DMSO or DMF). Avoid prolonged incubation times, especially at higher pH. The half-life of NHS esters decreases significantly as pH increases; for example, it can be as short as 10 minutes at pH 8.6. | |
| Presence of Competing Amines | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. | |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered. Consider using a TCO-PEG linker with a longer spacer arm to overcome this. In some cases, partial denaturation of a protein (if its native conformation is not essential) might expose more reactive amines. | |
| Inactive Reagents | Ensure your TCO-PEG4-acid, EDC, and NHS are not expired and have been stored correctly under desiccated conditions. Test the reactivity of the NHS ester if you suspect it has hydrolyzed. | |
| Precipitation During Reaction | Protein Aggregation | The change in pH or addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. |
| High Reagent Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If you observe this, try reducing the molar excess of EDC. The final concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester should ideally be less than 10% of the total reaction volume. |
Experimental Protocols
Protocol: Two-Step NHS Ester Activation of TCO-PEG4-Acid and Conjugation to a Protein
This protocol first activates the carboxylic acid of TCO-PEG4-acid to an NHS ester, which is then reacted with a primary amine-containing protein.
Materials:
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TCO-PEG4-acid
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Protein of interest in an amine-free buffer (e.g., PBS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Anhydrous DMSO or DMF
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Desalting column or dialysis equipment
Procedure:
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Prepare the Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.
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Prepare the TCO-PEG4-NHS Ester Solution (Activation Step):
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Immediately before use, dissolve TCO-PEG4-acid, EDC, and NHS in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the TCO-PEG4-acid.
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Alternatively, dissolve the TCO-PEG4-acid in anhydrous DMSO or DMF and then add the EDC and NHS.
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Incubate the activation mixture for 15-30 minutes at room temperature.
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Conjugation Reaction:
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Add the freshly activated TCO-PEG4-NHS ester solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
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Purification: Remove the excess, unreacted TCO-PEG4-linker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
References
reducing non-specific binding of TCO-labeled antibodies
Welcome to the technical support center for TCO-labeled antibodies. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize non-specific binding and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of TCO-labeled antibodies?
Non-specific binding refers to the attachment of the TCO-labeled antibody to off-target sites through low-affinity, non-covalent interactions such as hydrophobic or electrostatic forces. This results in unwanted background signal, which can obscure the specific signal from your target of interest and complicate data interpretation.
Q2: What are the primary causes of high background signal with TCO-labeled antibodies?
High background signal can stem from several factors:
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Hydrophobic Interactions: Both the antibody itself and the TCO moiety can possess hydrophobic regions that interact non-specifically with proteins and cell membranes.[1][2][3]
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Excessive Antibody Concentration: Using a concentration of the TCO-labeled antibody that is too high can lead to increased non-specific binding.[1]
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Insufficient Blocking: Failure to adequately block non-specific binding sites on your sample (cells, tissue, or plate) is a common cause of high background.
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Inadequate Washing: Insufficient washing between steps can leave unbound antibodies behind, contributing to background noise.
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Fc Receptor Binding: On certain cell types like macrophages, monocytes, and B cells, the Fc region of the antibody can bind non-specifically to Fcγ receptors.
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Conjugate Aggregation: Aggregates of the TCO-antibody conjugate can create punctate, non-specific staining patterns.
Q3: How can the TCO group itself contribute to non-specific binding?
The trans-cyclooctene (TCO) moiety can be hydrophobic. This property can lead to its non-specific association with hydrophobic pockets on proteins or lipid membranes. Additionally, studies have shown that when TCO is conjugated to an antibody via standard amine-coupling, its hydrophobicity can cause it to become "masked" or "buried" within the antibody structure. This reduces its reactivity with tetrazine and may necessitate using higher antibody concentrations to achieve a signal, which in turn increases the risk of non-specific binding.
Q4: Why is achieving a high signal-to-noise ratio crucial?
The signal-to-noise ratio (S/N or SNR) is a measure of the strength of the specific signal (your target) relative to the level of the background signal (noise). A high S/N ratio is essential for:
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Sensitivity: Detecting low-abundance targets.
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Accuracy: Ensuring that the signal you measure is truly from your target of interest.
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Reproducibility: Obtaining consistent and reliable data across experiments.
Q5: What are the essential experimental controls to identify non-specific binding?
To properly troubleshoot non-specific binding, you should include the following controls in your experimental setup:
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No Primary Antibody Control: This involves performing the entire protocol but omitting the TCO-labeled primary antibody. A signal in this control points to non-specific binding of the tetrazine probe or other downstream detection reagents.
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Isotype Control: An antibody of the same immunoglobulin class, subclass, and light chain as your primary antibody, but which is not specific to your target antigen. This helps determine if the observed staining is due to non-specific Fc receptor binding or other non-antigen-specific interactions.
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Negative Control Sample: Using cells or tissues that are known not to express the target antigen. Staining in this sample indicates off-target binding.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to non-specific binding.
Problem 1: High, diffuse background staining across the entire sample.
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Possible Cause: The concentration of your TCO-labeled antibody is too high.
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Solution: Titrate your antibody to find the optimal concentration that provides the best signal-to-noise ratio. See Protocol 1 for a detailed methodology.
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Possible Cause: The blocking step is insufficient or sub-optimal.
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Solution: Optimize your blocking conditions. This may involve increasing the incubation time or testing different blocking agents. See Table 1 for common blockers and Protocol 2 for an optimization workflow.
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Possible Cause: Washing steps are inadequate.
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Solution: Improve your washing procedure by increasing the number, duration, or volume of washes. Adding a non-ionic detergent to the wash buffer can also help. Refer to Protocol 3 for optimization.
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Problem 2: Speckled or punctate background staining is observed.
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Possible Cause: The TCO-labeled antibody conjugate has formed aggregates.
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Solution: Before use, centrifuge the antibody solution (e.g., at ~14,000 x g for 10 minutes at 4°C) to pellet any aggregates. Use the supernatant for your experiment. Always prepare fresh dilutions of the conjugate for each experiment.
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Problem 3: High background is observed on specific cell types known to express Fc receptors.
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Possible Cause: The Fc domain of the TCO-labeled antibody is binding to Fcγ receptors on the cell surface.
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Solution: Pre-incubate the cells with an Fc receptor blocking reagent before adding the TCO-labeled primary antibody. This will saturate the Fc receptors and prevent non-specific antibody binding.
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Problem 4: The specific signal is weak, requiring a high antibody concentration that leads to background issues.
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Possible Cause: The reactivity of the conjugated TCO is low. The TCO moiety may be sterically hindered or "masked" by hydrophobic interactions with the antibody itself, rendering it less available to react with the tetrazine probe.
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Solution: Use an antibody-TCO conjugate that incorporates a hydrophilic linker, such as polyethylene glycol (PEG), between the antibody and the TCO group. The PEG linker helps prevent the TCO from burying into the antibody, preserving its reactivity and allowing for the use of lower, more specific concentrations, which dramatically improves the signal-to-noise ratio.
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Data and Protocols
Data Presentation
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer (e.g., PBS) | A very common and effective agent for reducing background from hydrophobic interactions. |
| Normal Serum | 5-10% (v/v) in buffer (e.g., PBS) | Use heat-inactivated serum from the same species as the secondary antibody (if used). For direct detection, serum from a non-immunized animal of an unrelated species can be effective. |
| Non-fat Dry Milk | 1-5% (w/v) in buffer (e.g., PBS) | A cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Commercial Blocking Buffers | Varies by manufacturer | Formulations are often optimized to reduce background for specific applications (e.g., IHC, ELISA). |
Table 2: Example of a TCO-Antibody Titration for Signal-to-Noise (S/N) Optimization
This table illustrates how to identify the optimal antibody dilution. The highest S/N ratio, not necessarily the highest signal, indicates the best performance.
| Antibody Dilution | Signal (Positive Control, RFU) | Noise (Negative Control, RFU) | Signal-to-Noise (S/N) Ratio |
| 1:100 | 25,000 | 5,000 | 5.0 |
| 1:250 | 22,500 | 2,500 | 9.0 |
| 1:500 | 18,000 | 1,500 | 12.0 |
| 1:1000 | 12,000 | 1,100 | 10.9 |
| 1:2000 | 7,000 | 950 | 7.4 |
*RFU = Relative Fluorescence Units
Experimental Protocols
Protocol 1: Titration of TCO-Labeled Antibody
This protocol helps determine the optimal concentration of your TCO-labeled antibody.
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Prepare Samples: Prepare your positive control (e.g., cells expressing the target) and negative control (e.g., cells lacking the target) samples as per your standard protocol.
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Block: Block all samples using your standard blocking procedure to minimize baseline non-specific binding.
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Prepare Antibody Dilutions: Prepare a series of dilutions of your TCO-labeled antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in a suitable dilution buffer (e.g., blocking buffer).
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Incubation: Add each dilution to both a positive and a negative control sample. Incubate according to your standard protocol.
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Washing: Wash all samples thoroughly to remove unbound antibody.
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Tetrazine Reaction: Add the tetrazine-conjugated detection reagent at its optimal concentration to all samples.
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Final Washes & Detection: Perform final washes and proceed with signal detection (e.g., fluorescence microscopy, flow cytometry).
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Analysis: For each dilution, measure the signal intensity for the positive control (Signal) and the negative control (Noise). Calculate the S/N ratio by dividing the Signal by the Noise. The dilution that yields the highest S/N ratio is the optimal concentration for your experiments.
Protocol 2: Optimization of Blocking Conditions
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Prepare Samples: Prepare multiple identical sets of your positive and negative control samples.
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Prepare Blocking Buffers: Prepare several different blocking buffers to test (see Table 1). For a single agent like BSA, you can also test different concentrations (e.g., 1%, 3%, 5%).
-
Blocking:
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Apply a different blocking buffer to each set of samples.
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Test different incubation times (e.g., 1 hour at room temperature, 2 hours at room temperature, overnight at 4°C).
-
-
Proceed with Assay: Continue with the rest of your staining protocol, using the optimal TCO-antibody concentration determined in Protocol 1.
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Analysis: Compare the S/N ratio across all conditions. The condition that provides the highest S/N ratio is your optimal blocking protocol.
Protocol 3: Optimizing Washing Steps
This protocol helps refine your washing procedure to more effectively remove unbound reagents.
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Prepare Samples: Prepare multiple sets of samples and process them up to the first washing step in your protocol.
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Test Washing Conditions: Divide the samples into groups to test different washing strategies:
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Number of Washes: Test 3, 4, and 5 wash cycles.
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Duration of Washes: Test wash durations of 5 minutes, 10 minutes, and 15 minutes.
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Detergent Concentration: Use a standard wash buffer (e.g., PBS) and compare the results with and without a non-ionic detergent like Tween-20. You can also test different concentrations of the detergent (e.g., 0.05% vs. 0.1% v/v).
-
-
Complete Assay: After the varied washing steps, complete the remainder of the staining protocol uniformly for all samples.
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Analysis: Compare the background signal in your negative controls for each condition. The washing procedure that results in the lowest background without diminishing the specific signal is optimal.
Visual Guides
Caption: Troubleshooting flowchart for non-specific binding issues.
Caption: Key factors contributing to non-specific binding.
Caption: General workflow for TCO-antibody labeling experiments.
References
Technical Support Center: TCO-NHS Ester Labeling and Quenching
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper quenching of unreacted TCO-NHS ester after labeling reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the quenching of unreacted TCO-NHS ester.
| Issue | Potential Cause | Recommended Solution |
| Low or no quenching of TCO-NHS ester | Inactivated quenching reagent: The primary amine of the quenching reagent (e.g., Tris, glycine) may have degraded over time or been compromised by improper storage. | Use a fresh solution of the quenching reagent. Ensure the pH of the quenching buffer is appropriate (typically pH 7.5-8.0) to ensure the primary amine is deprotonated and reactive. |
| Insufficient concentration of quenching reagent: The amount of quenching reagent may not be sufficient to react with all the unreacted TCO-NHS ester. | Increase the final concentration of the quenching reagent. A final concentration of 50-100 mM is generally recommended.[1] | |
| Short incubation time: The reaction between the quenching reagent and the TCO-NHS ester may not have had enough time to go to completion. | Increase the incubation time for the quenching step. While 5-15 minutes is often sufficient, a longer incubation of up to 30 minutes at room temperature can be beneficial.[2] | |
| Precipitation observed after adding quenching buffer | High concentration of quenching reagent: A very high concentration of the quenching buffer, particularly if it has a different ionic strength than the reaction buffer, could cause the labeled protein to precipitate. | Ensure the final concentration of the quenching reagent is within the recommended range (50-100 mM). If precipitation persists, consider performing a buffer exchange into the quenching buffer. |
| Unexpected side reactions or modifications | Quenching reagent added before labeling is complete: If the quenching reagent is added prematurely, it will compete with the target molecule for the TCO-NHS ester, leading to incomplete labeling and modification of the quenching reagent itself. | Always add the quenching reagent after the desired labeling reaction time has passed. |
| Hydrolysis of the NHS ester: At high pH, the NHS ester can hydrolyze, which also stops the reaction but does not involve the quenching reagent. While this deactivates the NHS ester, it does not add a primary amine-containing molecule to the mix. | If the goal is simply to stop the reaction, raising the pH to >8.6 can be an effective quenching method, as the half-life of an NHS ester at this pH is about 10 minutes.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted TCO-NHS ester?
A1: Quenching the unreacted TCO-NHS ester is a critical step to stop the labeling reaction and prevent any unintended reactions in downstream applications. If not quenched, the reactive NHS ester can continue to react with any primary amines present in subsequent steps, leading to non-specific labeling and potentially interfering with your experiment.
Q2: What are the common quenching reagents for TCO-NHS esters?
A2: The most common quenching reagents are buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][4] These reagents react with the NHS ester to form a stable amide bond, effectively capping the reactive group. Hydroxylamine is another alternative.
Q3: What is the recommended concentration and incubation time for quenching?
A3: A final concentration of 50-100 mM of Tris or glycine is typically recommended. The quenching reaction is usually rapid, with an incubation time of 5 to 15 minutes at room temperature being sufficient.
Q4: Can I use the same buffer for both the labeling reaction and quenching?
A4: No, you should not use a primary amine-containing buffer like Tris or glycine for the labeling reaction itself, as it will compete with your target molecule for the TCO-NHS ester. The labeling reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. The quenching reagent should be added after the labeling reaction is complete.
Q5: What happens if I don't quench the reaction?
A5: If unreacted TCO-NHS ester is not quenched, it will eventually hydrolyze in an aqueous environment. However, this hydrolysis can be slow, and in the meantime, the reactive ester can conjugate to other primary amines in your sample or downstream reagents, leading to inaccurate results.
Q6: Is there a difference in quenching efficiency between Tris and glycine?
A6: Both Tris and glycine are effective quenching agents. While some studies on other types of reactions (like formaldehyde cross-linking) suggest Tris may be a more efficient quencher than glycine, there is no definitive quantitative comparison for TCO-NHS esters. Both are widely used and considered reliable for this purpose.
Q7: How can I remove the quenched TCO-NHS ester and the quenching reagent after the reaction?
A7: After quenching, the excess quenching reagent and the reacted TCO-NHS ester can be removed by standard methods such as desalting columns, dialysis, or size-exclusion chromatography.
Experimental Protocols
Protocol: Quenching Unreacted TCO-NHS Ester with Tris Buffer
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Perform the Labeling Reaction: Follow your standard protocol for labeling your target molecule with TCO-NHS ester in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
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Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
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Quench the Reaction: After the desired labeling time, add the 1 M Tris-HCl stock solution to the reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction.
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Incubate: Gently mix and incubate for 5-15 minutes at room temperature.
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Purification: Proceed with the removal of excess reagents using a desalting column, dialysis, or other appropriate purification method.
Data Presentation
The choice of quenching reagent is often based on compatibility with downstream applications rather than a significant difference in quenching efficiency. Both Tris and glycine are highly effective at quenching NHS esters.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Notes |
| Tris-HCl | 50-100 mM | 5-15 minutes | Widely used and effective. Ensure the pH is around 8.0 for optimal reactivity. |
| Glycine | 50-100 mM | 10-15 minutes | A common alternative to Tris. |
| Hydroxylamine | 10 mM | ~15 minutes | Can also be used but may have different chemical compatibility in some systems. |
| Increased pH (Hydrolysis) | - | ~10 minutes at pH 8.6 | This method deactivates the NHS ester by hydrolysis, regenerating a carboxyl group. This is an option if the addition of a primary amine from a quenching reagent is undesirable. |
Visualizations
Caption: Experimental workflow for TCO-NHS ester labeling and quenching.
References
Technical Support Center: Strategies to Prevent TCO Linker Burying within Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with trans-cyclooctene (TCO) linker burying during antibody conjugation. TCO linker burying can significantly reduce the efficiency of subsequent bioorthogonal reactions.
Frequently Asked Questions (FAQs)
Q1: What is TCO linker burying and why does it occur?
A1: TCO linker burying refers to the phenomenon where the hydrophobic TCO moiety, after conjugation to an antibody, interacts with and becomes sequestered within hydrophobic pockets of the antibody structure.[1][2] This "burying" renders the TCO group inaccessible to its reaction partner, typically a tetrazine, thereby inhibiting the desired bioorthogonal ligation. This is a significant issue, as studies have shown that as little as 10% of conjugated TCOs may be functional when standard amine-coupling procedures are used without specific preventative strategies.[1][3]
Q2: What are the primary indicators of TCO linker burying in my experiment?
A2: The primary indicator of TCO linker burying is a low yield or complete failure of the bioorthogonal reaction (e.g., with a tetrazine-fluorophore) despite confirmation of successful TCO conjugation to the antibody. You might observe a significant discrepancy between the total number of TCOs per antibody (measured by methods like MALDI-TOF mass spectrometry) and the number of functional, reactive TCOs (quantified by a reactivity assay).[1]
Q3: How can I prevent TCO linker burying?
A3: The most effective strategy to prevent TCO linker burying is to increase the hydrophilicity of the linker. This is typically achieved by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), between the TCO moiety and the antibody conjugation site. These hydrophilic linkers help to shield the hydrophobic TCO from the antibody's surface, keeping it exposed to the aqueous environment and accessible for reaction.
Q4: What is a dual-bioorthogonal conjugation strategy and how can it help?
A4: A dual-bioorthogonal strategy is an advanced method to ensure high TCO reactivity. This approach involves first modifying the antibody with a different bioorthogonal handle, such as an azide. Subsequently, a heterobifunctional linker containing a complementary reactive group (e.g., DBCO) attached to a PEG-TCO cassette is reacted with the modified antibody. This method has been shown to dramatically increase the number of functional TCOs on the antibody surface.
Troubleshooting Guides
Issue: Low signal in tetrazine-based detection despite confirmed antibody-TCO conjugation.
Possible Cause: TCO linkers are likely buried within the antibody.
Solutions:
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Incorporate Hydrophilic Linkers: The most direct solution is to use TCO-NHS esters that include a hydrophilic PEG spacer. The length of the PEG chain can be optimized to maximize TCO accessibility.
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Employ a Dual-Bioorthogonal Approach: For maximal reactivity, consider modifying your antibody with azides first, followed by reaction with a DBCO-PEG-TCO linker.
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Optimize Reaction Conditions: While less impactful than using hydrophilic linkers, adjusting the polarity of the reaction buffer during the tetrazine ligation step by adding a small percentage of organic solvents like DMF or DMSO might slightly increase the accessibility of partially buried TCOs. However, care must be taken to avoid antibody denaturation.
Data Presentation
Table 1: Impact of PEG Linkers on TCO Reactivity
| Antibody Conjugate | Total TCOs per Antibody (by MALDI-TOF) | Reactive TCOs per Antibody | Functional TCO Percentage | Fold Enhancement in Reactive TCOs |
| Direct NHS-TCO | ~15 | ~1.5 | ~10% | 1x |
| NHS-PEG4-TCO | ~15 | ~7 | ~47% | ~4.7x |
| DBCO-PEG4-TCO (via azide) | ~15 | ~15 | ~100% | ~10x |
| DBCO-PEG24-TCO (via azide) | ~7.5 | ~7.5 | ~100% | ~5x |
Data compiled from studies demonstrating the effect of hydrophilic linkers on TCO functionality.
Experimental Protocols
Protocol 1: Quantification of Total TCO Loading via MALDI-TOF Mass Spectrometry
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Sample Preparation:
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Buffer exchange the unmodified and TCO-modified antibodies into water using a centrifugal filter (e.g., Amicon Ultra-4).
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Concentrate the antibodies to >1 mg/mL.
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Matrix Preparation:
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Prepare a saturated solution of sinapinic acid in a 70:30 acetonitrile:water mixture containing 0.1% trifluoroacetic acid.
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MALDI-TOF Analysis:
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Mix the concentrated antibody solution with the sinapinic acid matrix in a 2:1 ratio.
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Spot 1 µL of the mixture onto the MALDI plate and allow it to dry.
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Acquire the mass spectrum. The shift in the mass peak between the unmodified and modified antibody corresponds to the mass of the conjugated TCO linkers, from which the average number of TCOs per antibody can be calculated.
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Protocol 2: Measurement of Reactive TCOs
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Reaction Setup:
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In a microcentrifuge tube, combine 100 µg of the TCO-modified antibody with a 50 µM solution of a tetrazine-fluorophore (e.g., tetrazine-Oregon Green 488) in PBS.
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If the tetrazine-fluorophore is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <5% DMF) to prevent antibody denaturation.
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Incubation:
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Incubate the reaction at room temperature for 4 hours to ensure complete reaction.
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Purification:
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Remove excess, unreacted tetrazine-fluorophore using a desalting column.
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Quantification:
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Measure the absorbance of the purified conjugate at the excitation wavelength of the fluorophore and at 280 nm for the antibody concentration.
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Calculate the dye-to-antibody ratio to determine the number of reactive TCOs per antibody.
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Visualizations
Caption: Mechanism of TCO burying and prevention with hydrophilic linkers.
Caption: Workflow for quantifying total versus reactive TCO linkers.
Caption: Logic diagram of the dual-bioorthogonal conjugation approach.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Tetrazine Ligation
Welcome to the technical support center for tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this powerful bioorthogonal chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your tetrazine ligation experiments, with a focus on the impact of reaction temperature.
| Issue | Possible Cause | Recommended Solution(s) |
| 1. Slow or Incomplete Reaction | Suboptimal Temperature: The reaction temperature may be too low for the specific tetrazine-dienophile pair, resulting in slow kinetics. | - Gradually increase the reaction temperature in increments (e.g., from room temperature to 37°C or 40°C). Monitor the reaction progress at each temperature.[1] - For less reactive pairs, a higher temperature may be necessary to achieve a reasonable reaction rate.[2] However, be mindful of the stability of your reactants and biomolecules at elevated temperatures. |
| Low Reactivity of Reactants: The inherent reactivity of your tetrazine and dienophile (e.g., trans-cyclooctene, TCO) may be low. | - Consider using a more reactive dienophile, such as a strained TCO derivative.[3] - Employ a tetrazine with electron-withdrawing groups, which generally exhibit faster kinetics.[4] | |
| Incorrect Stoichiometry: An inappropriate ratio of tetrazine to dienophile can lead to an incomplete reaction. | - While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. | |
| 2. Low Conjugation Yield | Reactant Degradation: Tetrazines, particularly those with strong electron-withdrawing groups, can be unstable in aqueous solutions, and this degradation can be accelerated at higher temperatures. | - Assess the stability of your specific tetrazine at the intended reaction temperature by monitoring its characteristic UV-Vis absorbance over time in the reaction buffer. - If degradation is observed, consider running the reaction at a lower temperature for a longer duration (e.g., 4°C overnight). |
| Suboptimal pH: While tetrazine ligation is generally robust across a range of pH (typically 6-9), the stability of your biomolecule or reactants might be compromised at the chosen pH and temperature. | - Ensure your reaction buffer is appropriate for all components. For reactions involving NHS esters for labeling, an amine-free buffer is crucial. | |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate at the reaction temperature can lead to low yields. | - To improve aqueous solubility, consider using PEGylated linkers on your tetrazine or TCO. | |
| 3. Presence of Side Products | High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of side products or the degradation of sensitive biomolecules. | - If side products are observed at higher temperatures, try reducing the temperature and extending the reaction time. - Analyze the reaction mixture by LC-MS to identify potential side products and optimize the temperature to minimize their formation. |
| Instability of Dienophile: While many dienophiles like TCO are stable, some derivatives might be less stable at elevated temperatures. | - Verify the stability of your dienophile under the planned reaction conditions, especially if you are using a novel or highly strained derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal reaction temperature for tetrazine ligation?
A1: There is no single "ideal" temperature, as it depends on the specific tetrazine and dienophile pair, the desired reaction time, and the stability of the molecules being conjugated. Many tetrazine ligations proceed efficiently at room temperature (around 20-25°C) or physiological temperature (37°C). For very fast reacting pairs, the reaction can be performed at 4°C to slow it down and ensure better control. Conversely, for less reactive partners, the temperature can be increased to 40°C or higher to accelerate the reaction.
Q2: How does temperature affect the rate of tetrazine ligation?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate of tetrazine ligation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation.
Q3: Can I perform the tetrazine ligation at temperatures above 40°C?
A3: While it is possible, and in some specific applications like radiolabeling, temperatures as high as 120°C have been used, caution is advised. High temperatures can lead to the degradation of the tetrazine, the dienophile, or the biomolecules you are trying to label. It is crucial to assess the thermal stability of all components before proceeding with high-temperature reactions. For most bioconjugation applications, temperatures are kept at or below 37°C to maintain the integrity of biological samples.
Q4: What are the signs that my reaction temperature is too high?
A4: Signs that your reaction temperature may be too high include a lower than expected yield, the appearance of unexpected peaks in your analytical chromatography (e.g., LC-MS), or a change in the color of the reaction mixture that is not attributable to the consumption of the tetrazine. You might also observe precipitation if the higher temperature affects the solubility or integrity of your biomolecules.
Q5: How do I choose the optimal temperature for my specific experiment?
A5: The best approach is to perform a small-scale pilot experiment. You can set up several reactions in parallel at different temperatures (e.g., 4°C, room temperature, and 37°C) and monitor the reaction progress over time using a suitable analytical method like LC-MS or by monitoring the disappearance of the tetrazine's color. This will allow you to determine the temperature that provides the best balance of reaction speed and final yield for your specific system.
Quantitative Data on Reaction Kinetics
The second-order rate constants for tetrazine ligation are influenced by the structure of the reactants, the solvent, and the temperature. The following table summarizes some reported rate constants.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 |
| Various tetrazine scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230 |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 |
| Hydrogen-substituted tetrazines | TCO | Aqueous Media | 37 | up to 30,000 |
| Methyl-substituted tetrazines | TCO | Aqueous Media | N/A | ~1000 |
| Diphenyl-s-tetrazine | d-TCO | Methanol | 25 | 520 |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water | 25 | 366,000 (± 15,000) |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual reaction rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Tetrazine Ligation
This protocol provides a general workflow for a typical tetrazine ligation experiment, such as protein-protein conjugation.
-
Preparation of Reactants:
-
Dissolve the tetrazine-modified molecule and the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Ensure that the buffer is free of primary amines if one of the molecules was labeled using an NHS ester.
-
-
Reaction Setup:
-
Combine the tetrazine and TCO-modified molecules in a microcentrifuge tube. A slight molar excess of one component (e.g., 1.5x of the tetrazine) can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature. Common choices are 4°C, room temperature (20-25°C), or 37°C.
-
The incubation time will depend on the reactivity of the ligation partners and the temperature. It can range from a few minutes to several hours. The reaction can be monitored by the disappearance of the tetrazine's characteristic pink color or by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified from unreacted starting materials using an appropriate method, such as size-exclusion chromatography.
-
Protocol 2: Protocol for Optimizing Reaction Temperature
This protocol outlines a systematic approach to determine the optimal reaction temperature for a new tetrazine-TCO pair.
-
Reactant Stability Assessment:
-
Before starting the ligation, assess the stability of your tetrazine derivative at the highest temperature you plan to test (e.g., 40°C).
-
Dissolve the tetrazine in your reaction buffer and incubate it at the chosen temperature.
-
Monitor the tetrazine's absorbance at its λmax over several hours. A significant decrease in absorbance indicates degradation.
-
-
Parallel Reaction Setup:
-
Prepare a master mix of your TCO-modified molecule in the reaction buffer.
-
Aliquot the master mix into three separate tubes.
-
Add the tetrazine-modified molecule to each tube to initiate the reaction.
-
-
Incubation at Different Temperatures:
-
Place each tube at a different temperature:
-
Tube 1: 4°C (in a cold room or refrigerator)
-
Tube 2: Room Temperature (~22°C)
-
Tube 3: 37°C (in an incubator)
-
-
-
Time-Course Monitoring:
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), take a small aliquot from each tube.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid dilution).
-
Analyze the aliquots by LC-MS to determine the extent of product formation and the consumption of starting materials.
-
-
Data Analysis:
-
Compare the rate of product formation and the final yield at each temperature.
-
Select the temperature that provides the best combination of reaction speed and yield, while minimizing any observed degradation or side product formation.
-
Visualizations
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism between a tetrazine and a TCO.
Caption: A logical workflow for troubleshooting low yield in tetrazine ligation reactions.
Caption: Logical relationship between temperature, reaction rate, stability, and overall yield in tetrazine ligation.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TCO and DBCO Linkers for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of linker is a critical decision that can significantly impact the success of an experiment. Among the most prominent players in this field are trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers, which participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction and strain-promoted alkyne-azide cycloaddition (SPAAC), respectively. This guide provides an objective, data-driven comparison of TCO and DBCO linkers to aid in the selection of the optimal tool for specific bioorthogonal labeling applications.
At the heart of bioorthogonal chemistry lies the ability to perform chemical reactions within a living system without interfering with native biochemical processes. Both TCO and DBCO linkers excel in this regard, offering high specificity and biocompatibility. However, they exhibit key differences in their reaction kinetics, stability, and hydrophilicity that make them suitable for different applications.
Performance Comparison: TCO vs. DBCO
The decision between TCO and DBCO linkers often hinges on the specific requirements of the experimental setup, such as the desired reaction speed, the chemical environment, and the nature of the biomolecule being labeled.
| Feature | TCO (reacts with Tetrazine) | DBCO (reacts with Azide) | Key Considerations |
| Reaction Kinetics (k₂) | 10³ - 10⁶ M⁻¹s⁻¹[1][2] | ~0.1 - 1.0 M⁻¹s⁻¹[3] | TCO-tetrazine ligation is significantly faster, making it ideal for applications with low reactant concentrations or requiring rapid labeling.[4][5] |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Both are "click" reactions that are bioorthogonal and do not require a toxic copper catalyst. |
| Stability | Can be prone to isomerization to the less reactive cis-cyclooctene form, especially in the presence of thiols. Newer derivatives show improved stability. | Generally stable, but can be susceptible to degradation in the presence of some thiols (e.g., GSH) and reducing agents (e.g., TCEP). | The choice of linker should consider the presence of reducing agents or thiols in the experimental environment. |
| Hydrophilicity | Generally more hydrophobic, though hydrophilic derivatives are available. | Can be more hydrophobic, but PEGylated versions are commonly used to increase solubility. | Hydrophilicity is important for preventing aggregation and improving the solubility of the resulting bioconjugate. |
| Mutual Orthogonality | Yes, the TCO-tetrazine and DBCO-azide reactions are mutually orthogonal, allowing for simultaneous dual labeling. | Yes, the DBCO-azide and TCO-tetrazine reactions do not interfere with each other. | This feature is highly valuable for multiplexed imaging and analysis. |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the general experimental process, the following diagrams illustrate the reaction mechanisms of TCO and DBCO linkers and a typical workflow for bioorthogonal labeling of cells.
Detailed Experimental Protocols
The following protocols provide a general framework for performing bioorthogonal labeling using TCO and DBCO linkers. Optimization may be required for specific applications.
Protocol 1: Labeling of a Protein with TCO-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.
-
TCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amines.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS ester.
-
Purification: Remove excess TCO-NHS ester using a spin desalting column or dialysis.
Protocol 2: Labeling of a Protein with DBCO-NHS Ester
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 100 mM Tris).
-
Spin desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the antibody is in an amine-free buffer.
-
DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching: Add quenching buffer to stop the reaction and incubate for an additional 15 minutes.
-
Purification: Purify the DBCO-labeled antibody using a spin desalting column or dialysis to remove unreacted DBCO-NHS ester.
Protocol 3: Bioorthogonal Conjugation
Materials:
-
TCO-labeled biomolecule.
-
Tetrazine-labeled biomolecule. OR
-
DBCO-labeled biomolecule.
-
Azide-labeled biomolecule.
-
Compatible buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare solutions of the labeled biomolecules in a compatible buffer.
-
Conjugation Reaction: Mix the TCO-labeled biomolecule with the tetrazine-labeled biomolecule, or the DBCO-labeled biomolecule with the azide-labeled biomolecule, in a 1:1 molar ratio. For cell labeling, the probe is typically added in excess.
-
Incubation:
-
TCO-Tetrazine: Incubate for 1 hour at room temperature. Due to the fast kinetics, shorter incubation times may be sufficient.
-
DBCO-Azide: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the labels.
Conclusion
Both TCO and DBCO linkers are powerful tools for bioorthogonal labeling, each with its own set of advantages and disadvantages. The TCO-tetrazine ligation offers unparalleled speed, making it the preferred choice for applications where rapid conjugation is crucial or when working with low concentrations of reactants. Conversely, while the DBCO-azide reaction is slower, DBCO linkers may offer greater stability in certain chemical environments. The mutual orthogonality of these two chemistries further expands their utility, enabling sophisticated dual-labeling experiments. By carefully considering the kinetic, stability, and hydrophilicity profiles presented in this guide, researchers can make an informed decision to select the most appropriate linker for their specific bioorthogonal labeling needs.
References
A Comparative Guide to the Reaction Kinetics of TCO-Tetrazine vs. SPAAC with Cyclooctynes
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that profoundly impacts the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most powerful and widely used catalyst-free "click chemistry" tools.[1][2] This guide provides an objective comparison of their reaction kinetics, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal reaction for a given application.
The primary differentiator between these two chemistries is their reaction speed. The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, with second-order rate constants orders of magnitude higher than SPAAC.[2][3] This allows for efficient labeling at very low, nanomolar concentrations, which is crucial for minimizing toxicity and off-target effects in living systems.[4] In contrast, while generally slower, SPAAC offers a versatile toolkit with a range of cyclooctynes whose stability and reactivity can be tuned for various applications.
Quantitative Comparison of Reaction Rates
The performance of bioorthogonal reactions is best assessed by comparing their second-order rate constants (k₂). These values provide a direct measure of reaction speed and are essential for predicting reaction times and required reactant concentrations.
TCO-Tetrazine IEDDA Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are highly tunable, influenced by the electronic properties of both reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction. The table below summarizes reported rate constants for various TCO and tetrazine pairs.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| Various substituted tetrazines | TCO | 210 - 26,000 | PBS, 37°C |
Note: Reaction rates can vary significantly depending on the specific substituents, solvent, and temperature.
SPAAC Reaction Kinetics with Various Cyclooctynes
The rate of the SPAAC reaction is critically dependent on the ring strain and electronic factors of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics. The following table summarizes the reported second-order rate constants for the reaction of various cyclooctynes with a standard azide, typically benzyl azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 1.22 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.14 | Small, hydrophilic, with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 - 0.4 | Increased reactivity from electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 - 0.7 | Good balance of reactivity and stability. |
| Tetramethylthiacycloheptyne | TMTH | ~4.0 | Very fast but less stable than cyclooctynes. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Reaction Mechanisms
The fundamental mechanisms of the TCO-tetrazine ligation and SPAAC are distinct types of cycloaddition reactions.
TCO-Tetrazine Ligation Mechanism
The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reaction. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.
SPAAC Mechanism
SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures without a catalyst. The reaction forms a stable triazole linkage.
Experimental Protocols: Measuring Reaction Kinetics
Accurate determination of second-order rate constants is crucial for the quantitative comparison of bioorthogonal reactions. Common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Vis Spectrophotometry, often using stopped-flow techniques for very fast reactions.
Protocol 1: Determining k₂ via ¹H NMR Spectroscopy
This method is suitable for reactions with half-lives of minutes to hours and is used when reactant or product protons have unique, well-resolved signals.
-
Sample Preparation :
-
Prepare a stock solution of the cyclooctyne or TCO derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Prepare a stock solution of the azide or tetrazine derivative in the same deuterated solvent.
-
Add a known concentration of an internal standard (e.g., dimethyl sulfone) to the cyclooctyne/TCO solution for quantitative analysis.
-
-
Kinetic Measurement :
-
Place the NMR tube containing the cyclooctyne/TCO and internal standard into the NMR spectrometer and acquire a reference spectrum (t=0).
-
Initiate the reaction by adding a defined volume of the azide/tetrazine stock solution to the NMR tube and mix quickly.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis :
-
Integrate the signals corresponding to a unique proton on the reactant (e.g., cyclooctyne) and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.
-
For a reaction run under pseudo-first-order conditions (i.e., one reactant in >10-fold excess), plot the natural logarithm of the limiting reactant's concentration versus time. The absolute value of the slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [Reactant]excess).
-
Protocol 2: Determining k₂ via Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions (half-lives of milliseconds to seconds) that involve a significant change in the UV-Vis absorbance spectrum, which is characteristic of tetrazine ligations.
-
Sample Preparation :
-
Prepare stock solutions of the TCO and tetrazine derivatives in a suitable buffer (e.g., PBS). The concentrations should be chosen such that the reaction half-life is within the measurement capabilities of the instrument.
-
-
Kinetic Measurement :
-
Load the two reactant solutions into separate syringes of the stopped-flow instrument.
-
Set the spectrophotometer to monitor the absorbance at the λₘₐₓ of the tetrazine (typically 510-550 nm).
-
Initiate the measurement. The instrument will rapidly mix the two solutions, and data collection will begin immediately, recording the decrease in tetrazine absorbance over time.
-
-
Data Analysis :
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant was in excess).
-
The observed rate constant (k_obs) is determined from the fit.
-
The second-order rate constant (k₂) is then calculated from the observed rate constant and the known concentrations of the reactants.
-
Conclusion
The choice between the TCO-tetrazine ligation and SPAAC depends critically on the specific experimental requirements.
-
TCO-Tetrazine Ligation is the undisputed champion of speed and is the premier choice for applications where reactions must be rapid and occur at very low concentrations. This includes in vivo pre-targeted imaging and therapy, where rapid clearance of a probe and fast ligation at the target site are paramount to achieving a high signal-to-background ratio.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a robust and versatile alternative. While slower than the TCO-tetrazine ligation, the reaction rates of SPAAC can be tuned by selecting from a wide array of commercially available cyclooctynes. The azide functional group is exceptionally stable and bioorthogonal, making SPAAC a reliable workhorse for general bioconjugation, protein labeling, and applications where reaction times of minutes to hours are acceptable.
By understanding the kinetic differences and having access to standardized protocols, researchers can confidently select and apply the most appropriate bioorthogonal chemistry for their scientific goals.
References
TCO Linkers vs. Maleimide-Thiol Conjugation: A Comparative Guide for Researchers
In the rapidly advancing fields of bioconjugation, drug development, and diagnostics, the choice of chemical ligation strategy is paramount to the success of creating stable and effective molecular conjugates. While traditional methods like maleimide-thiol chemistry have been widely adopted, newer bioorthogonal techniques, particularly those utilizing trans-cyclooctene (TCO) linkers, offer significant advantages in terms of reaction efficiency, stability, and specificity. This guide provides an objective comparison of TCO-tetrazine ligation and maleimide-thiol conjugation, supported by experimental data, to assist researchers in selecting the optimal strategy for their applications.
Executive Summary
TCO-tetrazine ligation, a type of bioorthogonal "click chemistry," generally surpasses traditional maleimide-thiol conjugation in several key performance areas. It is characterized by exceptionally fast reaction kinetics, superior stability of the resulting conjugate, and high specificity in complex biological environments. In contrast, while maleimide-thiol conjugation is a well-established and effective method, it is hampered by slower reaction rates and, most notably, the potential for reversibility of the linkage, which can lead to off-target effects and reduced efficacy in vivo.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between TCO-tetrazine ligation and maleimide-thiol conjugation.
| Feature | TCO-Tetrazine Ligation | Maleimide-Thiol Conjugation | References |
| Reaction Kinetics (Second-Order Rate Constant) | Up to 10⁶ M⁻¹s⁻¹ | 10² - 10³ M⁻¹s⁻¹ | [1][2][3] |
| Reaction pH | 6.0 - 9.0 | 6.5 - 7.5 (optimal) | [2][4] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C | |
| Reaction Time | 30 minutes - 2 hours | 2 hours - overnight | |
| Specificity | Highly specific and bioorthogonal; no reaction with endogenous functional groups. | Primarily thiol-reactive, but can have side reactions with amines at pH > 7.5. | |
| Linkage Stability | Highly stable covalent dihydropyridazine bond. | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. | |
| Biocompatibility | Excellent; catalyst-free reaction is well-suited for in vivo and live-cell applications. | Generally good, but the potential for payload migration due to linkage instability can cause off-target toxicity. |
Reaction Mechanisms and Workflows
The fundamental differences in the chemical reactions underpinning these two methods are visualized below.
Caption: Chemical reaction mechanisms for TCO-Tetrazine ligation and Maleimide-Thiol conjugation.
Experimental Workflows
A generalized experimental workflow for protein-protein conjugation using both methodologies is outlined below.
Caption: Generalized experimental workflows for protein-protein conjugation.
Detailed Advantages of TCO Linkers
-
Unmatched Reaction Speed : The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants that can exceed 800 M⁻¹s⁻¹ and can even reach up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at very low concentrations (nanomolar to micromolar), minimizing the amount of required reagents and reducing potential cytotoxicity. Maleimide-thiol reactions are significantly slower, often requiring higher concentrations and longer incubation times to achieve high yields.
-
Exceptional Stability : The dihydropyridazine bond formed in the TCO-tetrazine ligation is a stable, covalent linkage that is not susceptible to cleavage under physiological conditions. In stark contrast, the thiosuccinimide bond formed from maleimide-thiol conjugation is known to be reversible through a retro-Michael reaction. This instability is particularly problematic in the in vivo environment, where high concentrations of endogenous thiols like glutathione can facilitate the removal of the conjugated payload, leading to off-target effects and reduced therapeutic efficacy.
-
Superior Specificity and Bioorthogonality : TCO and tetrazine groups are truly bioorthogonal; they do not react with any naturally occurring functional groups found in biological systems. This ensures that the conjugation reaction is highly specific and occurs only between the intended molecules, resulting in a homogeneous and well-defined product. While maleimides are highly reactive towards thiols, their specificity diminishes at pH values above 7.5, where they can react with amines (e.g., lysine residues), leading to undesired cross-reactivity.
-
Enhanced Biocompatibility : The TCO-tetrazine reaction proceeds cleanly and efficiently without the need for any catalysts, which can be cytotoxic. This makes it an ideal choice for applications involving live cells or in vivo studies where maintaining biological integrity is crucial.
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation (Protein-Protein Conjugation)
This protocol provides a general procedure for conjugating two proteins using TCO-NHS ester and Tetrazine-NHS ester.
Materials:
-
Protein A and Protein B
-
TCO-PEGx-NHS ester
-
Methyltetrazine-PEGx-NHS ester
-
Reaction Buffer: 1x PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange Protein A and Protein B into the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
Activation of Protein A with TCO:
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the Protein A solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Remove excess TCO reagent using a spin desalting column equilibrated with Reaction Buffer.
-
-
Activation of Protein B with Tetrazine:
-
Repeat step 2 using Protein B and the Methyltetrazine-PEGx-NHS ester.
-
-
Conjugation:
-
Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520 nm.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove any unreacted proteins.
-
Storage: Store the final conjugate at 4°C.
General Protocol for Maleimide-Thiol Conjugation (Protein-Protein Conjugation)
This protocol provides a general procedure for labeling a protein containing a free thiol (cysteine) with a maleimide-activated protein.
Materials:
-
Maleimide-activated Protein A
-
Thiol-containing Protein B
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Preparation of Thiol-Protein B:
-
Dissolve Protein B in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If necessary to expose sulfhydryl groups, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Remove excess TCEP using a spin desalting column.
-
-
Preparation of Maleimide-Protein A:
-
This protein should be prepared similarly to the TCO-activation step above, using a maleimide-NHS ester.
-
-
Conjugation Reaction:
-
Add the Maleimide-Protein A to the Thiol-Protein B solution. A typical starting molar ratio is 10-20 fold excess of the maleimide-containing molecule.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): Add a small molecule thiol like cysteine to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate from unreacted components using size-exclusion chromatography or dialysis.
-
Storage: For short-term storage, keep at 2-8°C for up to a week. For longer-term storage, add protectants like BSA and sodium azide and store at -20°C.
Conclusion
For researchers and drug development professionals seeking the highest standards of efficiency, stability, and specificity in their bioconjugation strategies, TCO linkers present a compelling and superior alternative to traditional maleimide-thiol chemistry. The ultrafast, bioorthogonal, and irreversible nature of the TCO-tetrazine ligation addresses the key limitations of the maleimide-thiol reaction, particularly the instability of the resulting conjugate. While maleimide chemistry remains a useful tool, the advantages offered by TCO linkers make them the preferred choice for demanding applications, especially those involving in vivo studies, the development of next-generation antibody-drug conjugates, and advanced molecular imaging.
References
Validating (S)-TCO-PEG4-Acid Conjugation: A Comparative Guide to HPLC Analysis and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of molecular linkages is paramount to ensure the efficacy, safety, and reproducibility of their work. The use of click chemistry reagents like (S)-TCO-PEG4-acid, which participates in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, has become a cornerstone of modern bioconjugation.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for validating this compound conjugation against other common analytical techniques, supported by experimental data and detailed protocols.
The Gold Standard: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an indispensable tool for monitoring bioconjugation reactions.[4][5] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are crucial for analyzing protein conjugates. SEC separates molecules based on their size and is ideal for assessing aggregation and the overall purity of the conjugated product, while RP-HPLC separates based on hydrophobicity and is excellent for evaluating conjugation efficiency.
Experimental Protocol: RP-HPLC for this compound Conjugation Validation
This protocol outlines a general method for the analysis of a protein conjugated with this compound.
1. Sample Preparation:
-
Dissolve the conjugated protein sample in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of approximately 1 mg/mL.
-
If necessary, remove excess unconjugated this compound or other small molecules using a desalting column or dialysis.
2. HPLC System and Column:
-
System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for protein and peptide separations. For larger proteins, a C4 column may be more suitable.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
4. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
The appearance of a new, later-eluting peak compared to the unconjugated protein indicates successful conjugation, as the addition of the hydrophobic TCO-PEG4 moiety increases retention time.
-
The percentage of conjugated protein can be calculated by dividing the area of the conjugate peak by the total area of all protein-related peaks.
| Parameter | Unconjugated Protein | This compound Conjugate |
| Retention Time (min) | 10.2 | 12.5 |
| Peak Area (%) | 5 | 95 |
| Purity (%) | >98 | >95 |
Note: These are example values and will vary depending on the specific protein and conjugation conditions.
Alternative Validation Methods
While HPLC is a robust method, other techniques can provide complementary or, in some cases, more detailed information.
Mass Spectrometry (MS)
Mass spectrometry offers unambiguous confirmation of conjugation by precisely measuring the molecular weight of the resulting biomolecule. The addition of each this compound linker results in a predictable mass shift.
Experimental Protocol: LC-MS Analysis
-
LC System: A UPLC/HPLC system with a reversed-phase column suitable for large proteins (e.g., C4).
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Data Analysis: Compare the observed mass of the conjugated protein to the calculated theoretical mass.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and can provide a quick visual confirmation of conjugation.
Experimental Protocol: SDS-PAGE Analysis
-
Prepare a polyacrylamide gel of an appropriate percentage for the protein of interest.
-
Mix the unconjugated and conjugated protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue. A band shift to a higher molecular weight for the conjugated sample indicates successful modification.
Performance Comparison of Validation Techniques
| Feature | HPLC (RP-HPLC) | Mass Spectrometry (MS) | SDS-PAGE |
| Primary Information | Purity, Quantification of Conjugate vs. Unconjugated | Precise Mass Measurement, Confirmation of Covalent Linkage | Molecular Weight Shift |
| Sensitivity | Moderate to High | High | Low to Moderate |
| Resolution | High | High | Low |
| Quantitative Capability | Yes | Yes (with standards) | Semi-quantitative |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Visualizing the Workflow
To better illustrate the processes discussed, the following diagrams outline the experimental workflow for HPLC validation and a comparison of the different analytical approaches.
Caption: Workflow for this compound conjugation and HPLC validation.
References
The Influence of PEG Spacer Length in TCO Linkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Trans-cyclooctene (TCO) linkers, renowned for their rapid and specific bioorthogonal click chemistry with tetrazines, are increasingly favored.[1][2] The incorporation of polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different PEG spacer lengths in TCO linkers, supported by experimental data and detailed methodologies, to empower informed decisions in bioconjugate design.
The length of the PEG spacer in a TCO linker can significantly influence several critical parameters of a bioconjugate. These include reaction kinetics, solubility, stability, and in vivo performance. The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.
Data Presentation: Impact of PEG Spacer Length on Key Bioconjugate Properties
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.
Table 1: Influence of PEG Spacer Length on TCO-Tetrazine Ligation Kinetics
| PEG Spacer Length | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Change in Reactivity | Reference(s) |
| No PEG | ~1 x 10³ | Baseline | [3] |
| PEG4 | > 4 x 10³ | > 4-fold increase | [4][5] |
| PEG10 | Not explicitly quantified, but noted to have a shorter half-life of reaction compared to a non-PEGylated counterpart | Faster reaction | |
| PEG11 | Slightly reduced compared to shorter PEGs | - | |
| PEG24 | Not explicitly quantified, but generally very fast | - |
Note: Reaction kinetics can be influenced by the specific TCO isomer, tetrazine derivative, and reaction conditions.
Table 2: Effect of PEG Spacer Length on In Vivo Pharmacokinetics
| Bioconjugate | PEG Spacer Length | Circulation Half-Life | Key Findings & Reference(s) |
| Tetrazine Probe | No PEG | 5.4 minutes | Rapid blood clearance. |
| Tetrazine Probe | PEG11 | Significantly longer than no PEG | PEGylation prolongs circulation time. |
| Affibody-Drug Conjugate | No PEG | 19.6 minutes | Baseline for comparison. |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase | Longer PEG chains increase half-life. |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase | Longer PEG chains increase half-life. |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to non-PEGylated | Can be used to achieve high-contrast imaging. |
Table 3: General Trends of PEG Spacer Length on Bioconjugate Properties
| Property | Short PEG Spacer (e.g., PEG4) | Long PEG Spacer (e.g., PEG12+) | Rationale & Reference(s) |
| Solubility | Moderate Improvement | Significant Improvement | The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and prevents aggregation. |
| Steric Hindrance | Minimal | Can be a factor | Longer chains provide better separation between the biomolecule and payload, potentially improving target binding but may also hinder reactions if excessively long. |
| Immunogenicity | Reduced | Further Reduced | PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response. |
| Tumor Penetration | Potentially Better | May be Hindered | Smaller conjugates may exhibit better penetration into solid tumors. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key experiments cited in the comparison of different length PEG spacers in TCO linkers.
Protocol 1: Antibody Labeling with TCO-PEGn-NHS Ester
This protocol describes the conjugation of a TCO-PEGn-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
TCO-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS.
-
NHS Ester Reaction: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (280 nm) and, if the TCO linker has a chromophore, the linker itself, or by using mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in plasma over time.
Materials:
-
TCO-PEGn-labeled bioconjugate.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method for quantification (e.g., ELISA, LC-MS).
Procedure:
-
Incubate the bioconjugate in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.
-
Analyze the aliquots to determine the concentration of the intact bioconjugate. This can be done using an ELISA that detects both the antibody and the payload, or by LC-MS to identify the intact conjugate and any degradation products.
-
The stability is often reported as the percentage of intact bioconjugate remaining over time.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in a rodent model.
Materials:
-
TCO-PEGn-labeled bioconjugate.
-
Suitable animal model (e.g., mice or rats).
-
Method for blood collection (e.g., tail vein, retro-orbital).
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA).
Procedure:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.), collect blood samples.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.
Mandatory Visualization
To further elucidate the principles and practical application of TCO-PEGn linkers, the following diagrams have been generated.
Caption: Experimental workflow for bioconjugation using TCO-PEGn linkers.
Caption: Logical relationships of PEG spacer length and bioconjugate properties.
References
Axial vs. Equatorial TCO Isomers: A Comparative Guide to Reactivity in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reagent is critical for the success of bioconjugation strategies. Among the most prominent tools are trans-cyclooctenes (TCOs), which undergo rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. The stereochemistry of substituents on the TCO ring, specifically their axial or equatorial orientation, significantly influences their reactivity and stability. This guide provides an objective comparison of axial and equatorial TCO isomers, supported by experimental data, to inform the selection of the optimal reagent for your research needs.
Reactivity: Axial Isomers Demonstrate Superior Kinetics
Experimental evidence consistently demonstrates that axial isomers of substituted trans-cyclooctenes exhibit significantly faster reaction rates in IEDDA reactions compared to their equatorial counterparts.[1][2][3][4][5] This enhanced reactivity is attributed to the higher ground-state energy of the axial conformer. Density functional theory (DFT) calculations have shown that the axial isomer of a functionalized TCO is 1.1 kcal/mol higher in energy than the corresponding equatorial isomer. This inherent strain is relieved upon cycloaddition, providing a greater thermodynamic driving force for the reaction.
The practical implication of this is a notable difference in reaction kinetics. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene has been found to be approximately four times more reactive than the equatorial isomer. This rate enhancement can be crucial for applications requiring rapid conjugation, particularly in vivo where reagent concentrations are low and reaction times are limited.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k₂) for the reaction of various axial and equatorial TCO isomers with tetrazine derivatives, providing a clear quantitative comparison of their reactivity.
| TCO Derivative | Isomer | Reaction Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Key Features |
| 5-hydroxy-trans-cyclooctene | Axial | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 1,800 to 80,200 ± 200 | High reactivity, widely used for bioconjugation. |
| 5-hydroxy-trans-cyclooctene | Equatorial | 3,6-dipyridyl-s-tetrazine derivative | 22,400 ± 40 to 22,600 ± 40 | Good reactivity and stability. |
| a-TCO (axial) | Axial | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | Increased reactivity due to steric effects. |
| d-TCO (syn-diastereomer) | Axial (syn) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Enhanced reactivity, stability, and hydrophilicity. |
| d-TCO (anti-diastereomer) | Equatorial (anti) | water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 2,900 | Enhanced reactivity, stability, and hydrophilicity. |
| 4-TCO-NPC | Axial | Tetrazine | Faster than equatorial | Reactivity order: 4-TCO > 2-TCO and axial > equatorial. |
| 4-TCO-NPC | Equatorial | Tetrazine | Slower than axial | Reactivity order: 4-TCO > 2-TCO and axial > equatorial. |
| 2-TCO-NPC | Axial | Tetrazine | Faster than equatorial | Reactivity order: 4-TCO > 2-TCO and axial > equatorial. |
| 2-TCO-NPC | Equatorial | Tetrazine | Slower than axial | Reactivity order: 4-TCO > 2-TCO and axial > equatorial. |
Stability Considerations: A Trade-Off with Reactivity
A critical aspect for in vivo applications is the stability of the TCO moiety. TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, a process that can be promoted by thiols and copper-containing proteins. While axial isomers offer faster reaction rates, this increased reactivity can sometimes be associated with reduced stability. However, steric hindrance on the TCO tag can impede this isomerization process. For instance, d-TCO derivatives have demonstrated improved stability, showing no degradation in aqueous solutions or human serum over extended periods. In contrast, some highly reactive TCOs like s-TCO are more susceptible to thiol-promoted isomerization. The choice between axial and equatorial isomers, therefore, often involves a balance between desired reaction kinetics and the required stability for a given biological system and experimental timeframe. For applications requiring long-term stability, a more stable equatorial isomer or a sterically hindered axial isomer might be preferable.
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation
This protocol outlines a general procedure for the conjugation of a TCO-functionalized molecule to a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized molecule (e.g., protein, antibody)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF) for dissolving reagents
-
Size-exclusion chromatography (SEC) or desalting spin columns for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the tetrazine-labeled molecule in DMSO or DMF at a concentration of 10 mM immediately before use.
-
-
Reaction Setup:
-
Add a slight molar excess (1.05 to 1.5-fold) of the tetrazine solution to the TCO-containing solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (typically reddish-purple).
-
Alternatively, the reaction can be monitored spectroscopically by following the disappearance of the tetrazine's absorbance band between 510 and 550 nm.
-
-
Purification:
-
Remove unreacted reagents and byproducts using size-exclusion chromatography or desalting spin columns to obtain the purified conjugate.
-
Protocol for Kinetic Analysis of TCO Isomers
This protocol describes a method to determine the second-order rate constants for the reaction of axial and equatorial TCO isomers with a tetrazine.
Materials:
-
Axial TCO isomer
-
Equatorial TCO isomer
-
Tetrazine derivative (with a distinct UV-Vis absorbance, e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the axial and equatorial TCO isomers in the reaction buffer.
-
Prepare a stock solution of the tetrazine derivative in the reaction buffer. The concentration should be chosen to allow for accurate absorbance measurements.
-
-
Kinetic Measurement:
-
Use a stopped-flow spectrophotometer to rapidly mix equal volumes of the TCO isomer solution and the tetrazine solution.
-
Monitor the reaction by observing the decrease in absorbance of the tetrazine at its λmax (e.g., ~520 nm) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the TCO isomer), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO isomer.
-
Repeat the experiment with the other TCO isomer to determine its k₂.
-
Perform all measurements at a constant temperature (e.g., 25°C).
-
Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: General workflow for biomolecule conjugation using TCO-tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Control Experiments for T-CO-Tetrazine Click Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2][3][4][5] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.
This guide provides a comparative overview of TCO-tetrazine chemistry, detailing essential control experiments to ensure the reliability and accuracy of your results. We also present a comparison with alternative click chemistry methods and provide detailed experimental protocols.
Comparison with Alternative Click Chemistry Reactions
The primary advantages of TCO-tetrazine ligation lie in its superior reaction speed and biocompatibility when compared to other common bioorthogonal reactions like Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
| Feature | TCO-Tetrazine Ligation | CuAAC | SPAAC |
| Kinetics (Second-Order Rate Constant) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ |
| Catalyst Required | No | Yes (Copper) | No |
| Biocompatibility | Excellent, widely used in vivo | Limited by copper cytotoxicity | Good |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, room temp) | Requires copper catalyst and ligands | Physiological |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
Essential Control Experiments for TCO-Tetrazine Ligation
To validate the specificity and efficacy of your TCO-tetrazine conjugations, incorporating rigorous control experiments is critical. These controls help to distinguish between specific click-dependent labeling and non-specific interactions or background signal.
Negative Controls
Negative controls are designed to identify and troubleshoot sources of non-specific binding or signal.
-
Omission of a Reactive Partner: To confirm that the observed conjugation is a direct result of the TCO-tetrazine reaction, perform parallel experiments where either the TCO-modified molecule or the tetrazine-modified molecule is omitted. For instance, in a protein-protein conjugation experiment, this would involve incubating the TCO-labeled protein with an unlabeled protein and vice-versa. The absence of a conjugate in these conditions confirms the dependency on the click reaction.
-
Non-specific Binding Control (for targeted applications): In applications such as pre-targeted imaging or cell labeling, it is crucial to demonstrate that the accumulation of the tetrazine probe is target-specific. This can be achieved by using a non-targeting TCO-modified molecule. For example, if you are using a TCO-labeled antibody that targets a specific cell surface receptor, a relevant negative control would be to use a TCO-labeled isotype control IgG antibody that does not bind to the target cells. Observing a significantly lower signal in the control group indicates that the accumulation is driven by specific binding rather than non-specific uptake.
-
Unmodified Component Control: To ensure that the labeling moiety itself does not contribute to non-specific binding, include a control where the unmodified biomolecule is incubated with the tetrazine or TCO probe.
Positive Controls
Positive controls are essential to confirm that the reaction components are active and that the reaction can proceed under the chosen experimental conditions.
-
Confirmation of Successful Ligation: The most direct positive control is the successful formation of the desired conjugate. The progress of the TCO-tetrazine reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety, which typically falls between 510 and 550 nm. Alternatively, analytical techniques such as SDS-PAGE, mass spectrometry, or chromatography (e.g., size-exclusion chromatography) can be used to confirm the formation of the higher molecular weight conjugate.
-
Pre-testing of Reactive Moieties: Before a complex experiment, it is advisable to test the reactivity of your TCO and tetrazine-labeled components in a simplified system. For example, reacting a small amount of your TCO-labeled protein with a tetrazine-fluorophore can provide a quick and easily detectable confirmation of successful labeling and reactivity.
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.
-
Preparation of Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, spin filtration, or dialysis.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
-
Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Stoichiometry: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature. Due to the fast reaction kinetics, shorter incubation times may be sufficient.
-
Analysis and Purification: The reaction progress and the formation of the conjugate can be analyzed by SDS-PAGE. The final conjugate can be purified from any unreacted starting material using size-exclusion chromatography if necessary.
-
Storage: Store the final conjugate at 4°C.
Visualizing Experimental Workflows
TCO-Tetrazine Protein Conjugation Workflow
Caption: Workflow for TCO-tetrazine mediated protein-protein conjugation.
Logic of Control Experiments
Caption: Logical relationships of control experiments in TCO-tetrazine chemistry.
References
Stability of TCO-Conjugates in Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates in biological media is a critical parameter influencing their efficacy and safety. Among the various bioorthogonal "click" chemistries, the trans-cyclooctene (TCO)-tetrazine ligation has gained prominence due to its exceptionally fast reaction kinetics. This guide provides an objective comparison of the stability of TCO-conjugates in serum against other common bioorthogonal ligation chemistries, supported by experimental data and detailed protocols.
Understanding TCO-Conjugate Stability in Serum
The stability of TCO-conjugates in serum is primarily influenced by the isomerization of the strained trans-cyclooctene ring to its unreactive cis-isomer. This process can be accelerated by the presence of certain biological molecules. Key factors affecting the stability of TCO-conjugates include:
-
Thiols: Endogenous thiols, such as glutathione, which are present in serum, can promote the isomerization of the TCO ring.[1]
-
Copper-Containing Proteins: Serum proteins that contain copper have also been shown to mediate the trans-to-cis isomerization of TCO.
-
Structural Modifications of the TCO Moiety: Different derivatives of TCO have been developed to enhance stability. For instance, dioxolane-fused trans-cyclooctene (d-TCO) exhibits improved stability in aqueous solutions and serum compared to the more reactive s-TCO.[2][3]
Comparative Stability of Bioorthogonal Chemistries
The choice of bioorthogonal chemistry significantly impacts the stability of the resulting conjugate in a biological environment. The following table summarizes the serum stability of conjugates formed through different popular click chemistry reactions.
| Ligation Chemistry | Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| IEDDA | d-TCO | Human Serum | 4 days | >97% | [4] |
| IEDDA | s-TCO-mAb | in vivo | 0.67 days (t½) | 50% | [4] |
| IEDDA | TCO-mAb | in vivo | 24 hours | 75% | |
| SPAAC | DBCO | Not specified | Not specified | Generally stable | |
| Thiol-Maleimide | Thioether | Human Plasma | 7 days | ~50% |
Note: Stability data can vary depending on the specific conjugate, linker, and experimental conditions.
Experimental Protocols
Accurate assessment of serum stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Whole Blood/Serum Stability Assay using LC-MS
This protocol outlines a general procedure for evaluating the stability of an antibody-TCO conjugate in whole blood or serum.
1. Incubation:
- Dilute the antibody-TCO conjugate to a final concentration of 0.5 mg/mL in fresh whole blood or serum from the desired species (e.g., human, mouse).
- Incubate the samples at 37°C with 5% CO₂.
- Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).
2. Affinity Capture of the Antibody Conjugate:
- Use protein A or protein G magnetic beads to capture the antibody-TCO conjugate from the whole blood or serum samples.
- Wash the beads with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.
3. Elution and Sample Preparation:
- Elute the captured conjugate from the beads using an appropriate elution buffer (e.g., 20mM glycine, 0.1% acetic acid).
- For analysis of the intact conjugate, the sample can be directly analyzed. For analysis of drug-to-antibody ratio (DAR), the sample may require reduction to separate the light and heavy chains.
4. LC-MS Analysis:
- Perform liquid chromatography-mass spectrometry (LC-MS) analysis on the prepared samples.
- Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a suitable HPLC system.
- The mobile phases typically consist of water and acetonitrile with 0.1% formic acid.
- Analyze the data to determine the percentage of intact conjugate remaining at each time point, or changes in the DAR.
ELISA-Based Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol describes a method to quantify the amount of conjugated ADC in serum samples.
1. Plate Coating:
- Coat a 96-well ELISA plate with an antigen specific to the antibody portion of the ADC overnight at 4°C.
- Wash the plate with PBST (PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
2. Sample Incubation:
- Add serially diluted serum samples containing the ADC to the coated and blocked wells.
- Incubate for 1-2 hours at room temperature.
- Wash the plates thoroughly with PBST.
3. Detection:
- Add a detection antibody that binds to the drug portion of the ADC (e.g., an anti-drug antibody) conjugated to an enzyme like horseradish peroxidase (HRP).
- Incubate for 1 hour at room temperature.
- Wash the plates with PBST.
4. Signal Development and Measurement:
- Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
- Read the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Generate a standard curve using known concentrations of the ADC.
- Determine the concentration of the intact ADC in the serum samples by comparing their absorbance values to the standard curve.
- Calculate the percentage of intact ADC remaining at each time point relative to the initial time point.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the TCO-tetrazine ligation reaction, the experimental workflow for assessing serum stability, and a comparison of the stability of different bioorthogonal chemistries.
References
- 1. -NovaBioassays [novabioassays.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCO and Other Click Chemistry Linkers for Advancing Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal linker is a critical decision that profoundly impacts the efficiency, specificity, and success of bioconjugation, cellular imaging, and therapeutic agent delivery. This guide provides an objective, data-driven comparison of Trans-Cyclooctene (TCO) linkers, primarily utilized in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, against other prominent click chemistry linkers such as those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This comparison focuses on key performance indicators including reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific applications.
Data Presentation: Quantitative Comparison of Click Chemistry Linkers
The efficacy of a click chemistry reaction is fundamentally determined by its speed, efficiency, and stability in biological environments. The following tables summarize key quantitative data for TCO-tetrazine ligation and its main alternatives.
Table 1: Comparative Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity between two molecules and is a crucial parameter for comparing the speed of different click chemistry reactions. The IEDDA reaction between TCO and tetrazine is renowned for its exceptional speed, which is orders of magnitude faster than many other bioorthogonal reactions.[1] This rapid ligation is particularly advantageous for applications involving low reactant concentrations or requiring high temporal resolution, such as in live-cell imaging and in vivo pre-targeting strategies.[1]
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 [2] | Extremely fast, highly specific, bioorthogonal, catalyst-free. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1.0[2] | Catalyst-free, bioorthogonal, but significantly slower than IEDDA. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., BCN) | Azide | ~0.002 - 0.1[3] | Catalyst-free, bioorthogonal, generally slower than DBCO. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | 1-100 | Fast, but requires a cytotoxic copper catalyst, limiting in vivo use. |
Note: Reaction rates are dependent on the specific derivatives of the linkers, solvent, and temperature.
Table 2: Comparative Stability of Linkers
The stability of a linker is critical for its performance, especially in complex biological milieu like plasma or the intracellular environment. A key consideration is the linker's reactivity with endogenous nucleophiles, such as the highly abundant thiol-containing tripeptide, glutathione (GSH).
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| IEDDA | TCO + Tetrazine | Variable, moiety-dependent | TCO can isomerize to the unreactive cis-isomer, a process that can be influenced by thiols or copper ions. |
| SPAAC | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |
| SPAAC | BCN + Azide | ~6 hours | BCN is generally more stable towards thiols like GSH compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of linker selection. The following are detailed methodologies for key experiments to compare the performance of TCO and other click chemistry linkers.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow UV-Vis Spectrophotometry
Objective: To quantify and compare the reaction kinetics of TCO-tetrazine ligation with other click chemistries. This method is particularly well-suited for the rapid kinetics of the IEDDA reaction.
Materials:
-
Stopped-flow spectrophotometer
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule (with a distinct chromophore, e.g., absorbance at 520 nm)
-
SPAAC and CuAAC reactants for comparison (e.g., DBCO-alkyne, BCN-alkyne, azide-functionalized molecule, terminal alkyne)
-
Copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper-chelating ligand (e.g., TBTA) for CuAAC
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Syringes for the stopped-flow apparatus
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance occurs. For the TCO-tetrazine reaction, this is typically the disappearance of the tetrazine absorbance around 520 nm.
-
Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Reagent Preparation:
-
Prepare stock solutions of all reactants in the chosen buffer.
-
For the kinetic run, prepare two separate solutions, one for each syringe of the stopped-flow apparatus. For a 1:1 stoichiometry, the concentration of each reactant in its respective syringe should be double the desired final concentration.
-
-
Data Acquisition:
-
Load one syringe with the TCO solution and the other with the tetrazine solution.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions, and the change in absorbance over time will be recorded. The data collection should begin within milliseconds of mixing.
-
Repeat the experiment with varying concentrations of one reactant while keeping the other in large excess to determine pseudo-first-order rate constants.
-
Repeat the entire process for the other click chemistry pairs (e.g., DBCO + azide).
-
-
Data Analysis:
-
The second-order rate constant (k₂) can be determined by plotting the natural logarithm of the absorbance against time for pseudo-first-order conditions. The slope of this plot gives the pseudo-first-order rate constant (k_obs).
-
Plot k_obs against the concentration of the reactant that was in excess. The slope of this second plot will be the second-order rate constant (k₂).
-
Protocol 2: Assessment of Linker Stability in Plasma
Objective: To compare the stability of bioconjugates formed with TCO, DBCO, and other linkers in a physiologically relevant matrix.
Materials:
-
Bioconjugates of interest (e.g., a protein conjugated to a small molecule via TCO, DBCO, or other linkers)
-
Human or mouse plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator at 37°C
-
Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation and Sample Processing:
-
To the collected aliquots, add a protein precipitation agent to remove the bulk of plasma proteins.
-
Vortex the samples and incubate on ice.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
-
Monitor the peak corresponding to the intact bioconjugate. For LC-MS analysis, the identity of degradation products can also be determined.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the linker in plasma.
-
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Pre-targeting Workflow for Antibody-Drug Conjugates (ADCs)
A key application for highly rapid and bioorthogonal click chemistry, such as the TCO-tetrazine ligation, is in pre-targeting strategies for ADCs. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site and clear from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-linked cytotoxic drug is administered, which then "clicks" with the TCO-antibody specifically at the tumor, minimizing systemic exposure to the toxin.
Comparative Experimental Workflow for Linker Stability Analysis
The following diagram outlines the general workflow for comparing the stability of different bioconjugates in a plasma environment.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of (S)-TCO-PEG4-acid
For researchers, scientists, and drug development professionals utilizing (S)-TCO-PEG4-acid, proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of this reagent, ensuring compliance with standard laboratory safety protocols. While this compound is not classified as acutely hazardous, its chemical properties, particularly the reactive trans-cyclooctene (TCO) group, necessitate careful disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in its pure form or in solution, involves a systematic approach to waste segregation, potential inactivation, and clear labeling, in alignment with your institution's Environmental Health and Safety (EHS) guidelines.
1. Waste Assessment and Segregation:
-
Uncontaminated Waste: If the this compound is unused or has not been mixed with any hazardous substances, it can generally be treated as non-hazardous chemical waste.[1][2] Polyethylene glycol (PEG) compounds are typically considered to be of low toxicity and are biodegradable.[1][2]
-
Contaminated Waste: If the this compound has been mixed with other chemicals, the entire mixture must be evaluated. If any component is classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[1] Always consult the Safety Data Sheet (SDS) for all components of the mixture.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Solid waste (e.g., contaminated pipette tips, tubes) should be collected in a designated, leak-proof container. Aqueous solutions should be collected in a separate, clearly labeled waste container.
2. Consideration for the Reactive TCO Moiety: The trans-cyclooctene (TCO) group is a strained alkyne, making it highly reactive. For complex molecules containing reactive groups like TCO, chemical inactivation before disposal is a recommended practice to mitigate potential risks. Although a specific inactivation protocol for this compound is not readily available, the principle of quenching reactive moieties is a key safety consideration. Given that the half-life of TCO is short as it can naturally isomerize to the less reactive cis-cyclooctene (CCO), long-term storage of the compound is not recommended. This inherent instability may reduce its reactivity over time. However, for immediate disposal of larger quantities, consulting with your institution's EHS department about potential quenching steps is advisable.
3. Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound". If it is a mixture, all components should be listed.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by your institution's waste management service.
4. Final Disposal:
-
Arrange for a licensed chemical waste disposal contractor to collect the waste. This is typically handled through your institution's EHS department.
-
Never dispose of this compound down the drain or in the regular trash.
Spill and Decontamination Procedures
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., absorbent pads or vermiculite).
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the initial rinsate as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS regulations.
Glassware that has been in contact with this compound should be rinsed with a suitable solvent to remove any residue. The initial rinsate should be collected as hazardous waste.
Data Presentation
| Property | Value | Source |
| Chemical Formula | C20H35NO8 | BroadPharm |
| Molecular Weight | 417.5 g/mol | BroadPharm |
| Appearance | Colorless to slightly yellow oil | Vector Labs |
| Solubility | DMSO, DCM, DMF | BroadPharm |
| Storage | -20°C | BroadPharm |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-TCO-PEG4-acid
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-TCO-PEG4-acid. The following procedures are designed to ensure the safe and effective use of this reagent in the laboratory.
This compound is a click chemistry linker that contains a highly reactive trans-cyclooctene (TCO) moiety and a terminal carboxylic acid. The TCO group is known for its rapid, catalyst-free reaction with tetrazines in a process called inverse electron-demand Diels-Alder (IEDDA) cycloaddition. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions.
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the closely related and more reactive TCO-PEG4-NHS ester provides critical safety data. The hazards identified for the NHS ester analog are likely applicable and represent a conservative approach to handling the carboxylic acid form.
Potential Hazards:
-
Causes mild skin irritation.
-
Suspected of causing genetic defects.
-
May cause cancer.
-
May cause damage to organs.
-
May cause damage to organs through prolonged or repeated exposure.
-
Harmful to aquatic life with long-lasting effects.
Precautionary Statements:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store locked up.
-
Dispose of contents/container in accordance with local regulations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection against a broad range of chemicals. Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn. |
| Face Protection | Face Shield | A face shield worn over safety glasses is required when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be considered. |
| Respiratory Protection | Respirator | If engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols, a respirator may be necessary. Use requires a formal respiratory protection program, including fit testing and training. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling and using this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and an eye-wash station are readily accessible.
2. Handling the Compound:
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Weigh the required amount of the compound in the fume hood. Avoid creating dust.
-
This compound is soluble in DMSO, DCM, and DMF. Prepare solutions within the fume hood.
3. Storage:
-
Store the compound at -20°C.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the skin thoroughly with plenty of soap and water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear full PPE. Absorb the spill with an inert material (e.g., diatomite, universal binders). Decontaminate the area by scrubbing with alcohol. Collect the waste in a suitable, closed container for disposal. Prevent the material from entering drains or water courses. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all solutions and contaminated materials in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for handling this compound, from preparation to disposal and emergency procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
